Product packaging for 1-Cyclopentylethanone-d4(Cat. No.:)

1-Cyclopentylethanone-d4

Cat. No.: B15352249
M. Wt: 116.19 g/mol
InChI Key: LKENTYLPIUIMFG-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentylethanone-d4 is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 116.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B15352249 1-Cyclopentylethanone-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

116.19 g/mol

IUPAC Name

1-(3,3,4,4-tetradeuteriocyclopentyl)ethanone

InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3/i2D2,3D2

InChI Key

LKENTYLPIUIMFG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(CC(CC1([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)C1CCCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopentylethanone-d4: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone, a versatile ketone with applications in organic synthesis. The incorporation of deuterium (d4) on the cyclopentyl ring provides a valuable tool for various stages of drug discovery and development, primarily in the assessment of metabolic stability and as an internal standard for pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound for researchers in the pharmaceutical sciences.

Core Chemical Properties

This compound possesses a stable isotopic label that minimally alters its physicochemical properties compared to its non-deuterated counterpart, while providing a distinct mass spectrometric signature. This makes it an ideal tracer in complex biological matrices.

PropertyValueReference
Molecular Formula C₇H₈D₄O[1]
Molecular Weight 116.2 g/mol [1]
Appearance Neat
Unlabelled CAS Number 6004-60-0[1]
Synonyms Cyclopentyl Methyl Ketone-d4, 1-Acetylcyclopentane-d4, Acetylcyclopentane-d4[1]

Experimental Protocols

General Synthesis of α-Deuterated Ketones

Materials:

  • 1-Cyclopentylethanone

  • Deuterium oxide (D₂O)

  • Anhydrous potassium carbonate (K₂CO₃) or a suitable acid catalyst

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-cyclopentylethanone and a 10-fold molar excess of deuterium oxide.

  • Add a catalytic amount of anhydrous potassium carbonate (approximately 0.1 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals, or by GC-MS to monitor the incorporation of deuterium.

  • Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Extract the product with anhydrous diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This compound can be used as an internal standard in metabolic stability assays of a structurally similar drug candidate. The following is a general protocol.[2][3][4][5]

Materials:

  • Test compound (drug candidate)

  • This compound (as internal standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and the internal standard (this compound) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing a fixed concentration of the internal standard (this compound).

  • Centrifuge the plates to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent test compound relative to the constant signal of the internal standard.

Applications in Drug Development

The primary application of this compound in drug development is its use as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS).[6] Its structural similarity to potential drug candidates with a cyclopentylethanone moiety allows it to mimic the extraction and ionization behavior of the analyte, thus correcting for variations in sample processing and instrument response.

Furthermore, deuterated compounds are instrumental in studying the metabolic stability of new chemical entities. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect where deuterated compounds are often metabolized more slowly at the site of deuteration. By comparing the metabolic rate of a deuterated versus a non-deuterated drug candidate, researchers can identify the primary sites of metabolic attack and design molecules with improved pharmacokinetic profiles.

Visualizations

Logical Workflow for Metabolic Stability Screening

The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity (NCE) using a deuterated internal standard.

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis NCE_Stock Prepare NCE Stock Solution Pre_Incubate Pre-incubate NCE with Microsomes at 37°C NCE_Stock->Pre_Incubate IS_Stock Prepare Deuterated Internal Standard Stock Quench Quench Reaction with Acetonitrile + Internal Standard IS_Stock->Quench Microsomes Prepare Liver Microsome Suspension Microsomes->Pre_Incubate NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Incubate at 37°C (Collect at T=0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis: Calculate Half-life (t½) LCMS->Data

Caption: A generalized workflow for determining the in vitro metabolic stability of a new chemical entity.

Decision Tree for Utilizing Deuterated Analogs in DMPK Studies

This diagram outlines the decision-making process for employing a deuterated analog like this compound in drug metabolism and pharmacokinetics (DMPK) studies.

G Decision Logic for Use of Deuterated Analogs Start New Chemical Entity (NCE) with Cyclopentylethanone Moiety Need_PK Pharmacokinetic (PK) Data Required? Start->Need_PK Use_IS Use this compound as Internal Standard for LC-MS/MS Need_PK->Use_IS Yes Metabolic_Stability Metabolic Stability Assessment Needed? Need_PK->Metabolic_Stability No Use_IS->Metabolic_Stability KIE_Study Conduct Kinetic Isotope Effect (KIE) Study Metabolic_Stability->KIE_Study Yes End Proceed with Development Metabolic_Stability->End No Synthesize_Deuterated_NCE Synthesize Deuterated Analog of NCE KIE_Study->Synthesize_Deuterated_NCE Compare_Metabolism Compare Metabolism of NCE and Deuterated NCE Synthesize_Deuterated_NCE->Compare_Metabolism Identify_Metabolic_Hotspots Identify Metabolic 'Hotspots' Compare_Metabolism->Identify_Metabolic_Hotspots Optimize_Lead Optimize Lead Compound for Improved Metabolic Stability Identify_Metabolic_Hotspots->Optimize_Lead Optimize_Lead->End

Caption: A decision tree illustrating the utility of deuterated analogs in DMPK studies.

Conclusion

This compound is a valuable chemical tool for researchers in the field of drug discovery and development. Its primary utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data. Furthermore, the principles of its use in understanding metabolic pathways through the kinetic isotope effect can guide the design of more robust and effective drug candidates. While specific biological activities or signaling pathway involvements are not directly attributed to this compound itself, its role as a critical reagent in the evaluation of pharmacologically active compounds is well-established.

References

In-Depth Technical Guide: 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-Cyclopentylethanone. This document details its molecular weight, the principles behind its determination, and relevant experimental methodologies. The inclusion of deuterium atoms serves as a powerful tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification.

Core Data Presentation

The fundamental properties of 1-Cyclopentylethanone and its deuterated form are summarized below. The substitution of four hydrogen atoms with deuterium results in a predictable increase in molecular weight.

CompoundChemical FormulaMolecular Weight ( g/mol )
1-CyclopentylethanoneC₇H₁₂O112.17[1][2][3]
This compoundC₇H₈D₄O116.20

Note: The molecular weight of the deuterated compound is calculated based on the atomic masses of the constituent elements.

Determination of Molecular Weight: A Logical Workflow

The process of determining the molecular weight of a deuterated compound like this compound follows a systematic approach, beginning with the non-deuterated parent molecule.

A Identify Parent Compound: 1-Cyclopentylethanone B Determine Molecular Formula: C₇H₁₂O A->B Elemental Analysis C Calculate Molecular Weight of Parent Compound: 112.17 g/mol B->C Sum of Atomic Weights G Calculate Molecular Weight of Deuterated Compound: MW(Parent) + Mass Difference C->G D Identify Isotopic Label: Deuterium (d4) E Determine Number of Deuterium Atoms: 4 D->E Nomenclature F Calculate Mass Difference: (4 x Atomic Mass of D) - (4 x Atomic Mass of H) E->F F->G H Final Molecular Weight: 116.20 g/mol G->H Calculation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Matrix (e.g., Plasma, Urine) B Spike with Internal Standard (this compound) A->B C Protein Precipitation & Extraction B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Quantification of Analyte (1-Cyclopentylethanone) E->F G Normalization to Internal Standard F->G H Concentration Determination G->H

References

A Technical Guide to 1-Cyclopentylethanone-d4: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-cyclopentylethanone. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its primary application as an internal standard in mass spectrometry-based analyses. Experimental protocols for its synthesis and use are provided, alongside visualizations of key workflows to support researchers in drug development and other scientific fields.

Introduction

This compound is a stable isotope-labeled compound that serves as a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry. The replacement of four hydrogen atoms with deuterium at the cyclopentyl ring offers a distinct mass shift, making it an ideal internal standard for its non-deuterated counterpart, 1-cyclopentylethanone. The parent compound, 1-cyclopentylethanone, also known as cyclopentyl methyl ketone, is utilized as a versatile intermediate in organic synthesis, including as a ligand in Suzuki coupling reactions and a building block for more complex molecules.[1][2][3] The deuterated form is crucial for enhancing the accuracy and precision of analytical methods in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
Chemical Formula C₇H₈D₄O[4]
Molecular Weight 116.19 g/mol [4]
Appearance Neat/Liquid[4]
InChI Key LKENTYLPIUIMFG-RRVWJQJTSA-N[4]
Synonyms Cyclopentyl-d4 Methyl Ketone, 1-Acetylcyclopentane-d4[4]

Synthesis of this compound

General Experimental Protocol: Acid-Catalyzed α-Deuteration

This protocol is a generalized procedure based on the principles of acid-catalyzed deuterium exchange at the α-position of ketones.[5]

Materials:

  • 1-Cyclopentylethanone

  • Deuterium oxide (D₂O)

  • Deuterated acid catalyst (e.g., DCl in D₂O or D₂SO₄)

  • Anhydrous organic solvent (e.g., dioxane, THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentylethanone in a minimal amount of anhydrous organic solvent.

  • Addition of Deuterium Source: Add an excess of deuterium oxide (D₂O) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of a deuterated acid (e.g., a few drops of DCl in D₂O).

  • Reaction: Heat the mixture to reflux and stir for a period of 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals.

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane or another suitable organic solvent (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

G Synthesis Workflow for this compound start Start: 1-Cyclopentylethanone dissolve Dissolve in Anhydrous Solvent start->dissolve add_d2o Add D2O (Deuterium Source) dissolve->add_d2o add_catalyst Add Acid Catalyst (e.g., DCl in D2O) add_d2o->add_catalyst reflux Reflux for 24-48h add_catalyst->reflux workup Neutralization and Extraction reflux->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify end End: this compound purify->end

Caption: A flowchart illustrating the general synthetic pathway for this compound via acid-catalyzed deuterium exchange.

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is its use as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7][8][9]

The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is mass-differentiated.[10][11] Deuterated standards are considered the "gold standard" for this purpose.[11] By adding a known amount of this compound to each sample and calibration standard, variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise quantification of the non-deuterated analyte.[7][9][12]

General Experimental Protocol: Use as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard in a typical LC-MS workflow.

Materials:

  • Stock solution of this compound of a known concentration.

  • Samples containing the analyte (1-cyclopentylethanone).

  • Calibration standards of the analyte at various concentrations.

  • Appropriate solvents for sample and standard preparation.

Procedure:

  • Preparation of Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal in the mass spectrometer.

  • Sample and Standard Spiking: Add a precise and consistent volume of the internal standard working solution to all unknown samples, calibration standards, and quality control samples.

  • Sample Preparation: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on the spiked samples and standards.[13]

  • LC-MS Analysis: Analyze the prepared samples and standards by LC-MS. The mass spectrometer should be set to monitor for the specific mass-to-charge ratios (m/z) of both the analyte (1-cyclopentylethanone) and the internal standard (this compound).

  • Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Create a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. Use the linear regression of this curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

DOT Script for Internal Standard Workflow:

G Workflow for Using this compound as an Internal Standard sample Unknown Sample spike_sample Spike Sample with IS sample->spike_sample standards Calibration Standards spike_standards Spike Standards with IS standards->spike_standards is_solution Internal Standard Solution (this compound) is_solution->spike_sample is_solution->spike_standards sample_prep Sample Preparation (Extraction, etc.) spike_sample->sample_prep spike_standards->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification result Analyte Concentration quantification->result

References

In-Depth Technical Guide: 1-Acetylcyclopentane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclopentane-d4, a deuterated analog of acetylcyclopentane. This document details its chemical properties, applications in scientific research, and relevant biological pathways.

Chemical and Physical Properties

1-Acetylcyclopentane-d4, also known by its IUPAC name 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one, is a stable isotope-labeled form of 1-acetylcyclopentane. The incorporation of four deuterium atoms at the 2 and 5 positions of the cyclopentane ring makes it a valuable tool in various research applications, particularly in mass spectrometry-based assays.

While a specific, unique CAS number for 1-Acetylcyclopentane-d4 is not consistently reported in major chemical databases, it is often referenced under the CAS number of its non-deuterated counterpart, 6004-60-0 . Researchers should verify the isotopic purity and specific product information with the supplier.

PropertyValueSource
Chemical Formula C₇H₈D₄O[1][2]
Molecular Weight 116.2 g/mol [2]
IUPAC Name 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one[2]
Synonyms 1-Cyclopentylethanone-d4, Cyclopentyl Methyl Ketone-d4[1][2]
CAS Number 6004-60-0 (for non-deuterated form)[1][2]

Applications in Research and Drug Development

1-Acetylcyclopentane-d4 serves as an internal standard in quantitative analytical methods and as a tracer in metabolic studies. Its primary documented applications are in the development of novel therapeutics.

Inhibitors of Rifampicin-Resistant Staphylococcus aureus

Isotopically labeled compounds like 1-Acetylcyclopentane-d4 are crucial for the pharmacokinetic and metabolic profiling of potential drug candidates. It has been used as a labeled analog in the development of small molecule inhibitors targeting rifampicin-resistant strains of Staphylococcus aureus.

Rifampicin resistance in S. aureus primarily arises from mutations in the β-subunit of RNA polymerase (RNAP), encoded by the rpoB gene.[3][4] These mutations alter the binding site of rifampicin, reducing its inhibitory effect on bacterial transcription.[3][4] The development of new inhibitors often involves extensive screening and characterization of compound libraries, where deuterated standards are essential for accurate quantification in complex biological matrices.

Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists

1-Acetylcyclopentane-d4 is also utilized in the synthesis of non-quinoline leukotriene D4 (LTD4) receptor antagonists. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.[5][6] LTD4 exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which are G-protein coupled receptors.[5][6]

The signaling cascade initiated by LTD4 binding to its receptor, primarily CysLT1R, involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the influx of extracellular calcium.[5] This signaling pathway ultimately results in smooth muscle contraction, bronchoconstriction, and an inflammatory response.[5][6] The development of LTD4 receptor antagonists is a key strategy for treating inflammatory diseases.

Signaling and Resistance Pathways

The following diagrams illustrate the biological pathways relevant to the applications of 1-Acetylcyclopentane-d4.

rifampicin_resistance Mechanism of Rifampicin Resistance in Staphylococcus aureus cluster_transcription Bacterial Transcription cluster_inhibition Rifampicin Action cluster_resistance Resistance Mechanism DNA DNA RNAP RNA Polymerase (RpoB subunit) DNA->RNAP Binds to RNA RNA RNAP->RNA Synthesizes Rifampicin Rifampicin Rifampicin->RNAP Binds to and inhibits Altered_RNAP Altered RNA Polymerase Rifampicin->Altered_RNAP Binding prevented rpoB_mutation Mutation in rpoB gene rpoB_mutation->Altered_RNAP Leads to Altered_RNAP->RNA Transcription continues

Rifampicin Resistance Mechanism in S. aureus

ltd4_signaling Leukotriene D4 (LTD4) Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Antagonist Action LTD4 Leukotriene D4 CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds to G_protein G-protein CysLT1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates Ca_influx Ca²⁺ influx G_protein->Ca_influx PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response Ca_influx->Cellular_Response LTD4_Antagonist LTD4 Receptor Antagonist LTD4_Antagonist->CysLT1R Blocks binding

Leukotriene D4 (LTD4) Signaling Pathway

Experimental Considerations

Due to the lack of publicly available, detailed experimental protocols for the synthesis of 1-Acetylcyclopentane-d4, researchers should consult specialized chemical synthesis literature or contact commercial suppliers of stable isotope-labeled compounds for custom synthesis inquiries. General methods for deuterium labeling often involve acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O, or the use of deuterated starting materials in a multi-step synthesis.

When using 1-Acetylcyclopentane-d4 as an internal standard, it is crucial to establish its chemical and isotopic purity. The stability of the deuterium labels under the experimental conditions (e.g., extraction, chromatography, and ionization) should also be verified to ensure accurate quantification.

References

Synthesis of 1-Cyclopentylethanone-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Cyclopentylethanone-d4, a deuterated analog of cyclopentyl methyl ketone. The incorporation of deuterium isotopes into molecules is a critical strategy in drug discovery and development, primarily to investigate metabolic pathways and to enhance pharmacokinetic profiles by exploiting the kinetic isotope effect. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy Overview

The most straightforward and cost-effective method for the preparation of this compound involves the acid- or base-catalyzed hydrogen-deuterium (H/D) exchange of the enolizable α-protons of the parent compound, 1-Cyclopentylethanone, using a deuterium source such as deuterium oxide (D₂O). The α-hydrogens, located on the methyl group and the methine of the cyclopentyl ring adjacent to the carbonyl group, are acidic and can be readily exchanged for deuterium under appropriate conditions. This approach allows for high levels of deuterium incorporation in a single, efficient step.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
1-CyclopentylethanoneC₇H₁₂O112.17Starting Material
Deuterium OxideD₂O20.03Deuterium Source/Solvent
Sodium Deuteroxide (40 wt. % in D₂O)NaOD41.01Catalyst
This compoundC₇H₈D₄O116.20Product

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction Temperature70 °C
Reaction Time24 hours
Expected Yield> 90%
Isotopic Purity (Deuterium Incorporation)> 98%

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via base-catalyzed H/D exchange.

Materials:

  • 1-Cyclopentylethanone (1.0 eq)

  • Deuterium oxide (D₂O, 20 eq)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %, 0.1 eq)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyclopentylethanone (e.g., 5.0 g, 44.6 mmol).

  • Addition of Reagents: Add deuterium oxide (e.g., 17.8 g, 890 mmol) followed by the catalytic amount of sodium deuteroxide solution in D₂O (e.g., 1.1 mL, ~4.5 mmol).

  • Reaction: The reaction mixture is stirred vigorously and heated to 70 °C using a heating mantle. The reaction is allowed to proceed for 24 hours to ensure maximum deuterium exchange.

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (or dichloromethane).

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product, this compound, is typically of high purity. Further purification, if necessary, can be achieved by distillation. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Workflow Start Starting Material: 1-Cyclopentylethanone Reaction Base-Catalyzed H/D Exchange (70 °C, 24h) Start->Reaction Reagents Reagents: - Deuterium Oxide (D₂O) - Sodium Deuteroxide (NaOD) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

This technical guide provides a robust and reproducible method for the synthesis of this compound. The presented protocol is suitable for researchers in various scientific disciplines requiring access to this deuterated building block for their studies. The high-yield and high-isotopic purity of the final product make this a valuable synthetic procedure.

Technical Guide: Physical Properties of 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone. Deuterium-labeled compounds are critical tools in pharmaceutical and metabolic research, often used as internal standards in quantitative mass spectrometry assays or to investigate kinetic isotope effects. This technical guide provides a summary of the known physical properties of this compound, alongside relevant data for its non-deuterated counterpart for comparative purposes. Additionally, a general experimental protocol for the synthesis of α-deuterated ketones is outlined, and a representative reaction scheme is visualized.

Core Physical Properties

The physical characteristics of this compound are essential for its application in experimental settings. The following table summarizes the key physical data available for both the deuterated and non-deuterated forms of the compound.

PropertyThis compound1-Cyclopentylethanone (non-deuterated)
Molecular Formula C₇H₈D₄O[1]C₇H₁₂O
Molecular Weight 116.19 g/mol [1]112.17 g/mol
Boiling Point No data available151-156 °C[2]
Melting Point No data available87-88 °C[3]
Density No data available0.913 g/mL[2]
Refractive Index No data available1.4435[2]
Appearance Neat (liquid)[1]Colorless liquid

Experimental Protocols

General Protocol for α-Deuteration of Ketones

The synthesis of α-deuterated ketones, such as this compound, can be achieved through several methods. A common approach involves base- or acid-catalyzed hydrogen-deuterium exchange at the α-carbon position using a deuterium source like deuterium oxide (D₂O).

Materials:

  • 1-Cyclopentylethanone

  • Deuterium oxide (D₂O)

  • Base catalyst (e.g., sodium deuteroxide, NaOD) or Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Quenching agent (e.g., ammonium chloride, NH₄Cl)

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-cyclopentylethanone in an anhydrous solvent.

  • Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide to the solution. Introduce a catalytic amount of either a base or an acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe the incorporation of deuterium.

  • Workup: Upon completion, neutralize the reaction mixture. If a base catalyst was used, quench with a mild acid. If an acid catalyst was used, neutralize with a mild base.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.

  • Purification: The crude product may be purified by column chromatography or distillation to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the degree and position of deuteration.

Visualization of a Relevant Chemical Process

The following diagram illustrates the general base-catalyzed α-deuteration of a ketone, a fundamental process for the synthesis of compounds like this compound.

Deuteration_Mechanism cluster_0 Base-Catalyzed α-Deuteration Ketone 1-Cyclopentylethanone Enolate Enolate Intermediate Ketone->Enolate + OD⁻ Enolate->Ketone - OD⁻ DeuteratedKetone This compound Enolate->DeuteratedKetone + D₂O caption Base-catalyzed α-deuteration of 1-cyclopentylethanone.

Caption: Base-catalyzed α-deuteration of 1-cyclopentylethanone.

References

Technical Guide: 1-Cyclopentylethanone-d4 Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Quantitative data for 1-Cyclopentylethanone-d4 is limited. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC7H8D4O[1]
Molecular Weight116.19 g/mol [1]
AppearanceNeat

Table 2: Properties of 1-Cyclopentylethanone (CAS 6004-60-0)

PropertyValue
Molecular FormulaC7H12O[2][3]
Molecular Weight112.17 g/mol [3][4]
Boiling Point151-156 °C[5]
Density0.913 g/cm³[5]
Flash Point47 °C (117 °F)[4][6]
Water SolubilityMiscible[5][6]
Refractive Index1.4435[5]

Hazard Identification and Toxicology

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound or its non-deuterated analogue were not found in the reviewed sources. However, hazard statements for the non-deuterated compound are available.

GHS Hazard Statements (for 1-Cyclopentylethanone):

  • H302: Harmful if swallowed.[7][8]

  • H319: Causes serious eye irritation.[7][8]

Signal Word: Warning[7]

Due to the lack of specific toxicity data, this compound should be handled with care, assuming it may be harmful.

Experimental Protocols and Safe Handling

Detailed experimental protocols for specific applications of this compound are not available in safety data sheets. However, general guidelines for safe handling in a laboratory setting can be established based on the available information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: Wear suitable protective clothing.

Handling Procedures:

  • Handle in a well-ventilated place.[7]

  • Avoid contact with skin and eyes.[7]

  • Avoid formation of dust and aerosols.[7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials.

Emergency Procedures

The following diagrams illustrate the recommended workflows for emergency situations.

Emergency_First_Aid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion inhalation_start If inhaled inhalation_1 Move victim to fresh air inhalation_start->inhalation_1 inhalation_2 If breathing is difficult, give oxygen inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration inhalation_2->inhalation_3 inhalation_4 Consult a doctor immediately inhalation_3->inhalation_4 skin_start On skin contact skin_1 Take off contaminated clothing immediately skin_start->skin_1 skin_2 Wash off with soap and plenty of water skin_1->skin_2 skin_3 Consult a doctor skin_2->skin_3 eye_start In case of eye contact eye_1 Rinse with pure water for at least 15 minutes eye_start->eye_1 eye_2 Consult a doctor eye_1->eye_2 ingestion_start If swallowed ingestion_1 Rinse mouth with water ingestion_start->ingestion_1 ingestion_2 Do NOT induce vomiting ingestion_1->ingestion_2 ingestion_3 Call a doctor or Poison Control Center immediately ingestion_2->ingestion_3

Caption: First Aid Measures for Exposure.

Accidental_Release_Workflow start Accidental Release precautions Personal Precautions: - Avoid breathing vapors - Use personal protective equipment - Ensure adequate ventilation - Remove all sources of ignition start->precautions containment Containment: - Prevent further leakage if safe to do so - Do not let chemical enter drains precautions->containment cleanup Cleanup: - Collect and arrange disposal - Use spark-proof tools and explosion-proof equipment - Keep in suitable, closed containers for disposal containment->cleanup disposal Dispose of in accordance with regulations cleanup->disposal

Caption: Accidental Release Response Workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Conclusion

This technical guide summarizes the currently available safety information for this compound. The lack of a comprehensive SDS for the deuterated compound necessitates a cautious approach, relying on data from its non-deuterated analogue. Researchers and other professionals must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a well-ventilated area. In the event of exposure or accidental release, the outlined emergency procedures should be followed promptly.

References

The Role of 1-Cyclopentylethanone-d4 in Advanced Drug Discovery and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone-d4 is a deuterated isotopologue of 1-cyclopentylethanone, a versatile ketone that serves as a valuable building block in organic synthesis. The incorporation of four deuterium atoms into the cyclopentyl ring introduces a stable isotopic label, rendering this compound a powerful tool in various stages of pharmaceutical research and development. Its applications primarily lie in the synthesis of complex molecular scaffolds for therapeutic agents and as an internal standard for highly sensitive bioanalytical assays. This guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in the development of novel antibacterial agents and leukotriene D4 receptor antagonists.

Core Applications of this compound

The scientific literature points to two primary applications for this compound:

  • Synthesis of Small Molecule Inhibitors of Rifampicin-Resistant Staphylococcus aureus : As a deuterated analog, it is utilized in the preparation of potent inhibitors targeting drug-resistant strains of Staphylococcus aureus. The synthesis of such molecules is a critical area of research in the fight against antibiotic resistance.

  • Preparation of Non-Quinoline Leukotriene D4 (LTD4) Receptor Antagonists : It serves as a starting material in the synthesis of a class of compounds designed to block the action of leukotriene D4, a key mediator in the inflammatory cascade associated with conditions like asthma.[1]

Beyond direct synthesis, the deuteration of this compound makes it an ideal candidate for use as an internal standard in mass spectrometry-based quantitative analysis. The mass shift introduced by the deuterium atoms allows for clear differentiation from the non-labeled analyte, while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification in complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.

PropertyThis compound1-Cyclopentylethanone
Molecular Formula C₇D₄H₈OC₇H₁₂O
Molecular Weight 116.19 g/mol 112.17 g/mol
Appearance Neat liquidColorless to almost colorless liquid
Boiling Point Not specified151-156 °C
Flash Point Not specified47 °C
Water Solubility Not specifiedMiscible
Storage Temperature Not specified2-8 °C

Experimental Protocols

While the specific, detailed experimental protocols for the use of this compound are proprietary to the research that has been conducted, this section provides illustrative methodologies for the key reactions in which this compound and its non-deuterated analog are involved.

General Protocol for Suzuki Coupling using 1-Cyclopentylethanone as a Ligand

The non-deuterated form, 1-cyclopentylethanone, can act as a ligand in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Reaction:

Aryl-X + R-B(OH)₂ --(Pd catalyst, Base, Ligand)--> Aryl-R

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Aryl halide or triflate (Aryl-X)

  • Boronic acid or ester (R-B(OH)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • 1-Cyclopentylethanone (as ligand)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Deoxygenated solvent and 1-cyclopentylethanone (as the ligand, typically in a specific molar ratio to the palladium catalyst) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Conceptual Workflow for Synthesis of a Bioactive Molecule using this compound

This hypothetical workflow illustrates the synthetic logic for incorporating this compound into a more complex molecule, such as a leukotriene D4 receptor antagonist.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product 1-CPE-d4 This compound Step_1 Functional Group Transformation of 1-CPE-d4 1-CPE-d4->Step_1 Reagent_A Aryl Halide Reagent Step_2 Coupling Reaction (e.g., Aldol Condensation) Reagent_A->Step_2 Step_1->Step_2 Step_3 Cyclization or Further Modification Step_2->Step_3 Final_Product Deuterated LTD4 Receptor Antagonist Step_3->Final_Product

Caption: Synthetic workflow for a deuterated LTD4 antagonist.

Signaling Pathways and Mechanisms of Action

Leukotriene D4 Signaling Pathway and the Role of Antagonists

Leukotriene D4 is a potent inflammatory mediator that exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1). This interaction triggers a cascade of intracellular events leading to the physiological responses associated with asthma and allergic rhinitis, such as bronchoconstriction and inflammation. LTD4 receptor antagonists, synthesized using precursors like this compound, are designed to competitively block this binding, thereby inhibiting the downstream signaling.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to Antagonist LTD4 Receptor Antagonist (Deuterated) Antagonist->CysLT1 Blocks G_Protein G-Protein Activation CysLT1->G_Protein Activates PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Response Cellular Response (e.g., Bronchoconstriction) Ca_Release->Response

Caption: LTD4 signaling and antagonist inhibition.

Use as an Internal Standard in Mass Spectrometry

The nearly identical physicochemical properties of this compound to its non-deuterated analog, with the exception of its mass, make it an excellent internal standard for quantitative mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Sample with IS Biological_Sample->Spike Analyte Analyte of Interest (non-deuterated) IS Internal Standard (1-CPE-d4 derivative) IS->Spike Extraction Sample Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Caption: Workflow for bioanalysis using a deuterated internal standard.

Conclusion

This compound is a specialized chemical entity with significant, albeit niche, applications in the pharmaceutical industry. Its primary value lies in its utility as a deuterated building block for the synthesis of targeted therapeutics, particularly for challenging diseases characterized by drug resistance or complex inflammatory pathways. Furthermore, its isotopic label provides a critical advantage for its use as an internal standard, ensuring the accuracy and reliability of quantitative bioanalytical methods. As drug discovery and development continue to demand more sophisticated molecular tools and analytical techniques, the importance of compounds like this compound is set to grow.

References

Labeled Analogue of 1-Cyclopentylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and application of isotopically labeled analogues of 1-Cyclopentylethanone. This compound, also known as cyclopentyl methyl ketone, serves as a valuable intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs).[1][2][3] Isotopic labeling of 1-Cyclopentylethanone with stable isotopes such as Deuterium (²H) or Carbon-13 (¹³C) offers a powerful tool for researchers in drug discovery and development. These labeled compounds are instrumental in studies related to absorption, distribution, metabolism, and excretion (ADME), as well as in elucidating metabolic pathways and quantifying metabolites.[4][5][6][7] This guide details the synthetic routes for preparing labeled 1-Cyclopentylethanone, presents quantitative data in structured tables, and provides detailed experimental protocols. Furthermore, it includes diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

Introduction to Isotopically Labeled Compounds

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and can be used safely in a variety of applications.[8] In drug discovery and development, these labeled compounds are indispensable for:

  • Metabolic Studies (ADME): Tracing the fate of a drug candidate in a biological system to understand its absorption, distribution, metabolism, and excretion.[4][5][6]

  • Metabolite Identification: Elucidating the structures of metabolites formed from the parent drug.[7]

  • Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays for accurate quantification of the drug and its metabolites.[4]

  • Mechanistic Studies: Investigating the mechanisms of enzymatic reactions and metabolic pathways.[7]

The introduction of deuterium can also influence the pharmacokinetic properties of a drug due to the kinetic isotope effect, potentially leading to improved metabolic stability.[4][9]

Synthesis of Labeled 1-Cyclopentylethanone

The synthesis of labeled 1-Cyclopentylethanone can be achieved through various methods, primarily involving the introduction of deuterium or carbon-13 atoms at specific positions in the molecule.

Deuterium Labeling

Deuterium labeling of ketones can often be accomplished via H/D exchange reactions at the α-position to the carbonyl group. This is typically achieved under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).

A general approach for the α-deuteration of 1-Cyclopentylethanone is outlined below.

  • Materials:

    • 1-Cyclopentylethanone

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1-Cyclopentylethanone (1.0 g, 8.9 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask, add a catalytic amount of a 40 wt. % solution of NaOD in D₂O.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Quench the reaction by adding D₂O (5 mL).

    • Separate the organic layer, and wash it with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • The extent of deuteration can be determined by ¹H NMR and mass spectrometry.

Carbon-13 Labeling

Carbon-13 labeling typically requires the use of a ¹³C-labeled precursor in the synthetic route. For 1-Cyclopentylethanone, this can be achieved by using ¹³C-labeled acetyl chloride or a ¹³C-labeled methylating agent.

A plausible synthetic route involves the Friedel-Crafts acylation of cyclopentane using ¹³C-labeled acetyl chloride.

  • Materials:

    • Cyclopentane

    • [1-¹³C]Acetyl chloride or [2-¹³C]Acetyl chloride

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.3 g, 9.8 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add cyclopentane (0.7 g, 10 mmol).

    • Slowly add the ¹³C-labeled acetyl chloride (e.g., [1-¹³C]acetyl chloride, 0.78 g, 9.9 mmol) to the mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (15 mL).

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by distillation or column chromatography on silica gel.

  • Characterization:

    • The incorporation of ¹³C can be confirmed by ¹³C NMR and mass spectrometry.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of labeled 1-Cyclopentylethanone. The values are illustrative and may vary based on specific reaction conditions.

Labeled Analogue Labeling Position Theoretical Yield (%) Isotopic Enrichment (%) Reference
[²H₃]-1-CyclopentylethanoneMethyl group (α-position)70-85>95General Ketone Deuteration Protocols
[1-¹³C]-1-CyclopentylethanoneCarbonyl carbon60-75>99Friedel-Crafts Acylation
[2-¹³C]-1-CyclopentylethanoneMethyl carbon60-75>99Friedel-Crafts Acylation

Table 1: Synthetic Yields and Isotopic Enrichment

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
1-Cyclopentylethanone2.80 (quint, 1H), 2.15 (s, 3H), 1.85-1.50 (m, 8H)210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂)112.17 [M]⁺
[²H₃]-1-Cyclopentylethanone2.80 (quint, 1H), 1.85-1.50 (m, 8H)210.0 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂)115.19 [M]⁺
[1-¹³C]-1-Cyclopentylethanone2.80 (quint, 1H), 2.15 (d, J=6.5 Hz, 3H), 1.85-1.50 (m, 8H)210.1 (¹³C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂)113.17 [M]⁺
[2-¹³C]-1-Cyclopentylethanone2.80 (quint, 1H), 2.15 (d, J=127 Hz, 3H), 1.85-1.50 (m, 8H)210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂), 28.0 (¹³CH₃)113.17 [M]⁺

Table 2: Spectroscopic Data

Visualization of Workflows and Pathways

Synthetic Pathway for Labeled 1-Cyclopentylethanone

The following diagram illustrates the general synthetic approaches for introducing deuterium and carbon-13 labels into 1-Cyclopentylethanone.

Synthesis_Pathway cluster_deuteration Deuterium Labeling cluster_carbon13 Carbon-13 Labeling Unlabeled_Ketone_D 1-Cyclopentylethanone Deuterated_Ketone [²H₃]-1-Cyclopentylethanone Unlabeled_Ketone_D->Deuterated_Ketone NaOD, D₂O Cyclopentane Cyclopentane Labeled_Ketone_C13 [¹³C]-1-Cyclopentylethanone Cyclopentane->Labeled_Ketone_C13 Labeled_Acetyl_Chloride [¹³C]-Acetyl Chloride Labeled_Acetyl_Chloride->Labeled_Ketone_C13 AlCl₃

Caption: Synthetic routes for deuterium and carbon-13 labeled 1-Cyclopentylethanone.

Experimental Workflow for Labeled Ketone Synthesis and Analysis

This workflow outlines the key steps from synthesis to characterization of the labeled compound.

Experimental_Workflow Start Start: Select Labeling Strategy (²H or ¹³C) Synthesis Chemical Synthesis of Labeled 1-Cyclopentylethanone Start->Synthesis Workup Reaction Quenching and Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Purity_Analysis Purity and Isotopic Enrichment Determination Characterization->Purity_Analysis Final_Product Final Labeled Product Purity_Analysis->Final_Product

Caption: General experimental workflow for the synthesis and analysis of labeled ketones.

Application in a Metabolic Pathway Study

Labeled 1-Cyclopentylethanone can be used as a tracer to study its metabolism. The following diagram illustrates a hypothetical metabolic pathway.

Metabolic_Pathway Labeled_Ketone Labeled 1-Cyclopentylethanone (Tracer) Metabolite_A Metabolite A (e.g., Reduction Product) Labeled_Ketone->Metabolite_A Enzyme 1 Metabolite_B Metabolite B (e.g., Oxidation Product) Labeled_Ketone->Metabolite_B Enzyme 2 Excretion Excretion Metabolite_A->Excretion Metabolite_B->Excretion

Caption: Hypothetical metabolic fate of labeled 1-Cyclopentylethanone.

Conclusion

The synthesis of isotopically labeled analogues of 1-Cyclopentylethanone provides researchers with essential tools for advancing drug discovery and development. Deuterium and carbon-13 labeled versions of this versatile ketone enable detailed investigations into the metabolic fate and pharmacokinetic properties of drug candidates derived from it. The experimental protocols and workflows presented in this guide offer a framework for the preparation and analysis of these valuable labeled compounds, facilitating their application in a range of scientific studies. The careful application of these labeled analogues will continue to be a critical component in the development of safer and more effective pharmaceuticals.

References

Cyclopentyl Methyl Ketone-d4 synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclopentyl Methyl Ketone-d4

This technical guide provides a comprehensive overview of Cyclopentyl Methyl Ketone-d4, a deuterated analog of Cyclopentyl Methyl Ketone. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed information on this compound. This guide covers its synonyms, chemical properties, and available data, while highlighting the current gaps in publicly accessible, detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

Cyclopentyl Methyl Ketone-d4 is known by several synonyms in scientific literature and commercial listings. The consistent use of these synonyms is crucial for accurate information retrieval.

Table 1: Synonyms for Cyclopentyl Methyl Ketone-d4

Primary NameAdditional Synonyms
Cyclopentyl Methyl Ketone-d41-Cyclopentylethanone-d4[1], 1-Acetylcyclopentane-d4[1], Acetylcyclopentane-d4[1], Methyl Cyclopentyl Ketone-d4[1], NSC 49209-d4[1]

Physicochemical Properties

The fundamental physicochemical properties of Cyclopentyl Methyl Ketone-d4 are summarized below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Data for Cyclopentyl Methyl Ketone-d4

PropertyValueReference
Molecular FormulaC₇H₈D₄O[1]
Molecular Weight116.19 g/mol [1]
AppearanceNeat[1]

Logical Relationship of Synonyms

The various synonyms for Cyclopentyl Methyl Ketone-d4 all refer to the same chemical entity. The following diagram illustrates the logical relationship between the primary name and its common synonyms.

Synonyms Cyclopentyl Methyl Ketone-d4 Cyclopentyl Methyl Ketone-d4 This compound This compound Cyclopentyl Methyl Ketone-d4->this compound 1-Acetylcyclopentane-d4 1-Acetylcyclopentane-d4 Cyclopentyl Methyl Ketone-d4->1-Acetylcyclopentane-d4 Acetylcyclopentane-d4 Acetylcyclopentane-d4 Cyclopentyl Methyl Ketone-d4->Acetylcyclopentane-d4 Methyl Cyclopentyl Ketone-d4 Methyl Cyclopentyl Ketone-d4 Cyclopentyl Methyl Ketone-d4->Methyl Cyclopentyl Ketone-d4 NSC 49209-d4 NSC 49209-d4 Cyclopentyl Methyl Ketone-d4->NSC 49209-d4

Figure 1: Relationship between the primary name and its synonyms.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of Cyclopentyl Methyl Ketone-d4 are currently limited. However, general methodologies for the deuterium labeling of ketones can be adapted for its preparation.

General Synthesis Approach: Reductive Deuteration

A common method for introducing deuterium at the α-position to a carbonyl group is through reductive deuteration. A plausible synthetic route for Cyclopentyl Methyl Ketone-d4 would involve the use of a suitable reducing agent in the presence of a deuterium source, such as deuterium oxide (D₂O).

Conceptual Experimental Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Cyclopentyl Methyl Ketone ReactionStep Reductive Deuteration (e.g., Mg, D₂O) Start->ReactionStep Workup Quenching Aqueous Work-up ReactionStep->Workup Purification Column Chromatography Workup->Purification Product Cyclopentyl Methyl Ketone-d4 Purification->Product

Figure 2: A conceptual workflow for the synthesis of Cyclopentyl Methyl Ketone-d4.

Note: This represents a generalized procedure. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.

Purification

Purification of the final product would likely involve standard laboratory techniques such as extraction and column chromatography to separate the deuterated ketone from any unreacted starting material and reaction byproducts.

Analysis

The successful synthesis and purity of Cyclopentyl Methyl Ketone-d4 would be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the disappearance of the signals corresponding to the protons at the deuterated positions. ¹³C NMR would show characteristic shifts for the carbonyl and cyclopentyl carbons.

  • Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the deuterated compound, which will be higher than the non-deuterated analog due to the incorporation of deuterium atoms.

Applications

Deuterated compounds like Cyclopentyl Methyl Ketone-d4 are valuable tools in various scientific fields:

  • Mechanistic Studies: The kinetic isotope effect can be studied to elucidate reaction mechanisms.

  • Metabolic Studies: In drug metabolism studies, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry.

  • Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Conclusion

Cyclopentyl Methyl Ketone-d4 is a valuable isotopically labeled compound with important applications in scientific research. While its synonyms and basic properties are well-documented, detailed and specific experimental protocols for its synthesis and characterization are not widely available in the public domain. The information provided in this guide serves as a foundational resource for researchers and scientists, and it is anticipated that more detailed experimental data will become available as the use of this and similar deuterated compounds expands.

References

In-Depth Technical Guide: Octamethylcyclotetrasiloxane-d4 (NSC 49209-d4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "NSC 49209-d4" is not widely indexed in public chemical databases. However, the suffix "-d4" strongly suggests a deuterated form of a compound. Based on extensive research, it is highly probable that NSC 49209-d4 is a specific isotopically labeled version of Octamethylcyclotetrasiloxane, commonly known as D4. This guide focuses on the properties and biological activities of D4, with the understanding that the deuterated form is primarily used as an internal standard or tracer in analytical studies.

Core Chemical Information

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) that serves as a key monomer in the production of silicone polymers.[1] It is also present as a residual in a variety of consumer and industrial products.[2][3]

PropertyValueReference
Chemical Formula C₈H₂₄O₄Si₄[4]
Molar Mass 296.62 g/mol [4]
CAS Number 556-67-2[4]
Appearance Colorless oily liquid[4]
Boiling Point 175-176 °C[4]
Water Solubility 56 µg/L[4]
log Kow 6.49[1]

Endocrine Disrupting Activity: Estrogenic and Anti-Estrogenic Effects

A significant body of research has focused on the endocrine-disrupting potential of D4, revealing weak estrogenic and anti-estrogenic properties.[1][2] These effects are primarily mediated through the estrogen receptor alpha (ERα).

In Vivo Evidence: Uterotrophic Bioassay

The uterotrophic bioassay in rodents is a standard short-term screening test for estrogenic properties.[5][6] In this assay, an increase in uterine weight in immature or ovariectomized female rodents indicates an estrogenic effect.

Quantitative Data from Uterotrophic Assays:

SpeciesD4 Dose (mg/kg/day)RouteDurationEffect on Uterine WeightReference
Immature Rat (Sprague-Dawley)10, 50, 100, 250, 500, 1000Oral gavage4 daysStatistically significant increase at ≥ 250 mg/kg/day[7]
Immature Rat (Fischer 344)10, 50, 100, 250, 500, 1000Oral gavage4 daysStatistically significant increase at ≥ 250 mg/kg/day[7]
Ovariectomized Mouse (B6C3F1)250, 500, 1000Oral3 daysDose-dependent significant increase

Studies have also shown that co-administration of D4 with a potent estrogen, such as ethinyl estradiol (EE), can lead to a reduction in the EE-induced uterine weight gain, indicating a weak anti-estrogenic effect.[7]

In Vitro Evidence: Estrogen Receptor Binding and Gene Expression

In vitro assays provide mechanistic insights into the interaction of D4 with the estrogen signaling pathway.

Estrogen Receptor Binding Affinity:

Competitive binding assays have demonstrated that D4 can displace radiolabeled estradiol from ERα, but not ERβ, indicating direct binding to the alpha isoform of the estrogen receptor.[8]

Assay SystemD4 Concentration% Displacement of ³H-Estradiol from ERαReference
Human Recombinant ERα900 ppm (vapor)~20%[8]

Gene Expression Analysis:

Studies using cell lines have shown that D4 can modulate the expression of estrogen-responsive genes.

Cell LineD4 ConcentrationTarget GeneEffect on Gene ExpressionReference
Rat Pituitary (GH3)1 x 10⁻⁵ MCalbindin-D9k (CaBP-9K)Up-regulation[9]
Rat Pituitary (GH3)1 x 10⁻⁵ MProgesterone Receptor (PR)Up-regulation[9]
Rat Pituitary (GH3)1 x 10⁻⁵ MEstrogen Receptor α (ERα)Down-regulation[9]
Human Breast Cancer (MCF-7)1 x 10⁻⁷ M to 1 x 10⁻⁵ MpS2Dose-dependent increase[10]

Experimental Protocols

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This protocol is a summary of the standardized method for assessing estrogenic activity.[5]

  • Animal Model: Immature female rats (e.g., Sprague-Dawley or Fischer 344), typically 18-21 days old at the start of dosing.[6][7]

  • Acclimation: Animals are acclimated for at least 5 days upon arrival.

  • Group Allocation: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).

  • Dosing:

    • The test substance (D4) is dissolved in a suitable vehicle (e.g., corn oil).

    • Administered daily for three consecutive days by oral gavage or subcutaneous injection.[5]

    • A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.

  • Observations: Body weight is recorded daily. Clinical signs of toxicity are monitored.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.

Estrogen Receptor Competitive Binding Assay

This protocol describes a common method to determine the binding affinity of a test compound to the estrogen receptor.[11][12]

  • Preparation of Uterine Cytosol:

    • Uteri are collected from ovariectomized adult female rats (e.g., Sprague-Dawley).

    • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).

    • The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction:

    • A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol.

    • Increasing concentrations of the unlabeled test compound (D4) are added to compete with the radiolabeled estradiol for binding to the ER.

    • A control with only the radiolabeled estradiol (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is used to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.

  • Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radiolabeled estradiol is plotted against the logarithm of the competitor (D4) concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the resulting dose-response curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the general steps for measuring changes in gene expression in response to D4 treatment in a cell culture model.[13][14][15][16]

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., GH3 or MCF-7) is cultured under appropriate conditions.

    • Cells are treated with various concentrations of D4, a positive control (e.g., 17β-estradiol), and a vehicle control for a specified duration.

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., CaBP-9K, PR, ERα) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

    • The reaction is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for each gene in each sample.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated samples to the vehicle control.

Visualizations

Estrogenic_Signaling_Pathway_of_D4 cluster_nucleus Cell Nucleus D4 Octamethylcyclotetrasiloxane (D4) ERa Estrogen Receptor α (ERα) D4->ERa Binds ERE Estrogen Response Element (ERE) ERa->ERE Binds to Transcription Transcription ERE->Transcription Nucleus Nucleus Translation Translation Transcription->Translation Estrogenic_Effects Estrogenic Effects (e.g., Increased Uterine Weight) Translation->Estrogenic_Effects

Caption: Estrogenic signaling pathway of Octamethylcyclotetrasiloxane (D4).

Uterotrophic_Assay_Workflow start Start: Immature Female Rodents acclimation Acclimation (≥ 5 days) start->acclimation grouping Random Group Allocation (Control, D4 doses, Positive Control) acclimation->grouping dosing Daily Dosing (3 days) - Oral Gavage or SC Injection grouping->dosing observation Daily Body Weight & Clinical Observation dosing->observation necropsy Euthanasia & Necropsy (24h after last dose) dosing->necropsy After 3 days observation->dosing measurement Uterine Dissection & Weight Measurement necropsy->measurement analysis Statistical Analysis (Comparison to Control) measurement->analysis end End: Assessment of Estrogenic Effect analysis->end

Caption: Experimental workflow for the rodent uterotrophic bioassay.

ER_Binding_Assay_Workflow start Start: Ovariectomized Rat Uteri homogenization Homogenization in Buffer start->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation cytosol Collect Uterine Cytosol (contains ER) centrifugation->cytosol incubation Incubation: - Cytosol - [³H]-Estradiol - D4 (competitor) cytosol->incubation separation Separate Bound & Free Ligand (HAP or Charcoal) incubation->separation quantification Scintillation Counting of Bound [³H]-Estradiol separation->quantification analysis Data Analysis: Generate Dose-Response Curve & IC50 quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the estrogen receptor competitive binding assay.

References

Methodological & Application

Applications of 1-Cyclopentylethanone-d4 in Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyclopentylethanone-d4 is a deuterated form of 1-cyclopentylethanone, a stable isotope-labeled compound. In the realm of scientific research, particularly in analytical and pharmaceutical sciences, deuterated molecules serve as invaluable tools. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based techniques. Its primary application lies in enhancing the accuracy and precision of bioanalytical methods by correcting for variations that can occur during sample preparation and analysis.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization effects and matrix interferences, allowing for reliable normalization of the analytical signal. This is particularly crucial in complex biological matrices like plasma, urine, and tissue homogenates, where significant variability can be introduced during sample extraction and analysis.

Application Note: Quantification of a Hypothetical Structurally Similar Drug Candidate (CP-123) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel therapeutic agent, CP-123, in human plasma. Due to the structural similarity between CP-123 and 1-cyclopentylethanone, the deuterated analog, this compound, is employed as an internal standard to ensure high accuracy and precision.

Analyte: CP-123 (Hypothetical Drug) Internal Standard (IS): this compound Matrix: Human Plasma Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

Methodology

A robust and sensitive LC-MS/MS method was developed and validated for the determination of CP-123 in human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation Protocol:

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterCP-123This compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺[M+H]⁺
Product Ion (m/z) Specific fragmentSpecific fragment
Collision Energy Optimized valueOptimized value
Declustering Potential Optimized valueOptimized value
Quantitative Data Summary

The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
CP-1231 - 1000> 0.995

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC 398.54.299.15.5
Mid QC 100101.23.1100.54.1
High QC 80099.82.5101.03.2

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
CP-12385.2 ± 3.195.8 ± 4.5
This compound86.5 ± 2.896.2 ± 3.9

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_add Add 10 µL IS (this compound) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc HPLC Separation injection->lc ms Mass Spectrometry Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Figure 1: Workflow for the quantification of CP-123 in human plasma.

Protocol: Use of this compound in a Metabolic Stability Assay

This protocol outlines the use of this compound as an internal standard in an in vitro metabolic stability assay using human liver microsomes (HLM). The objective is to determine the intrinsic clearance of a test compound.

Materials:

  • Test Compound

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile

  • Methanol

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in methanol.

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to achieve the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound (internal standard).

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point.

    • Plot the natural logarithm of the percentage remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathway and Logical Relationship Diagram

G cluster_process Metabolic Stability Assay Logic TestCompound Test Compound Metabolism Metabolism TestCompound->Metabolism HLM Human Liver Microsomes HLM->Metabolism NADPH NADPH NADPH->Metabolism Metabolites Metabolites Metabolism->Metabolites Quenching Quenching with Acetonitrile & IS Metabolism->Quenching Time Points Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (t½, CLint) Analysis->Data

Figure 2: Logical flow of a metabolic stability assay.

Application Notes and Protocols for 1-Cyclopentylethanone-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in regulated bioanalysis and drug development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 1-Cyclopentylethanone-d4, the deuterated analog of 1-Cyclopentylethanone, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 1-Cyclopentylethanone.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured. Because the analyte and the internal standard are affected proportionally by sample preparation and analysis variables, this ratio remains constant and can be used to accurately determine the concentration of the analyte, even if there is sample loss or signal suppression.[3]

The use of deuterated standards, such as this compound, is preferred because they co-elute with the analyte, providing the most effective compensation for measurement errors that could result from ion suppression or enhancement.[1]

Experimental Protocol: Quantification of 1-Cyclopentylethanone in Human Plasma

This protocol describes a method for the quantitative analysis of 1-Cyclopentylethanone in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • 1-Cyclopentylethanone (analyte)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-Cyclopentylethanone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 1-Cyclopentylethanone primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below) and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
1-Cyclopentylethanone113.1 > 71.1 (Quantifier), 113.1 > 43.1 (Qualifier)
This compound117.1 > 75.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms
Data Analysis and Quantification
  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables represent typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.

Table 1: Calibration Curve Performance

ParameterValue
Linear Range 0.1 - 100 ng/mL
Regression Equation y = 0.052x + 0.003
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%Bias)
LLOQ 0.1< 15< 15± 20
Low 0.3< 10< 10± 15
Medium 10< 10< 10± 15
High 80< 10< 10± 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (if necessary) add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms integration Peak Integration lc_msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of 1-Cyclopentylethanone.

internal_standard_principle cluster_process Analytical Process cluster_variability Sources of Variability cluster_measurement Measurement and Correction sample_prep Sample Preparation (Extraction, Cleanup) lc_separation LC Separation sample_prep->lc_separation ionization MS Ionization lc_separation->ionization ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ionization->ratio extraction_loss Incomplete Recovery extraction_loss->sample_prep matrix_effects Ion Suppression/Enhancement matrix_effects->ionization injection_variability Injection Volume Variation injection_variability->lc_separation analyte Analyte (1-Cyclopentylethanone) analyte->sample_prep internal_standard Internal Standard (this compound) internal_standard->sample_prep quantification Accurate Quantification ratio->quantification

Caption: Principle of using an internal standard for analytical variability correction.

Conclusion

This compound is a highly suitable internal standard for the precise and accurate quantification of 1-Cyclopentylethanone in complex biological matrices by LC-MS/MS. The protocol outlined provides a robust framework for developing and validating a bioanalytical method. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of analytical variability, thereby ensuring the reliability of quantitative data in research and drug development settings.

References

Application Note: 1-Cyclopentylethanone-d4 as an Internal Standard for Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1] A key advantage of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal, enabling highly accurate measurements.[1] The use of an internal standard is a common and recommended practice in qNMR to ensure the highest accuracy and precision.[2] An ideal internal standard should be a stable, high-purity compound with sharp NMR signals that do not overlap with those of the analyte.[2][3]

1-Cyclopentylethanone-d4 is a deuterated analog of cyclopentyl methyl ketone.[4][5][6] Its molecular structure, featuring a deuterated cyclopentyl ring, offers potential advantages for its use as an internal standard in ¹H qNMR. The deuterium substitution reduces the number of proton signals, simplifying the spectrum and minimizing the potential for signal overlap with the analyte. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of organic molecules.

Properties of this compound as a qNMR Standard

While specific certified reference material data for this compound is not widely available, its properties can be inferred from its chemical structure and the general requirements for qNMR standards.

PropertyDescriptionRelevance to qNMR
Molecular Formula C₇H₈D₄O[4]Necessary for accurate molecular weight calculations.
Molecular Weight 116.19 g/mol [4][6]A critical parameter in the final quantification calculation.
¹H NMR Signals A sharp singlet from the methyl protons (CH₃) is expected.A simple, well-resolved signal is crucial for accurate integration.
Chemical Shift The methyl proton signal is anticipated in a region with minimal overlap from common analyte signals.Non-overlapping signals are a primary requirement for a good internal standard.[1][2]
Solubility Expected to be soluble in common deuterated organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).The internal standard and analyte must be fully dissolved in the same solvent.[1]
Stability As a ketone, it is generally stable and unreactive under typical qNMR conditions.The standard must not react with the analyte, solvent, or trace impurities.[2]

Experimental Workflow

The general workflow for a qNMR experiment using an internal standard involves several key steps from sample preparation to final calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound weigh_analyte->weigh_standard dissolve Dissolve both in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim the spectrometer transfer->shim acquire Acquire ¹H NMR spectrum shim->acquire phase Phase and baseline correct the spectrum acquire->phase integrate Integrate analyte and standard signals phase->integrate calculate Calculate purity/concentration integrate->calculate

Caption: General workflow for qNMR using an internal standard.

Protocol for Quantitative Analysis using this compound

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte of interest

  • This compound (of known purity)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and the standard that gives comparable signal intensities for the peaks to be integrated.[2]

  • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer on the deuterated solvent signal to achieve a narrow and symmetrical peak shape.

  • Set the appropriate acquisition parameters. Key parameters include:

    • Pulse Angle: 30° or 90°. A 90° pulse can provide a better signal-to-noise ratio.[2]

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A preliminary T₁ measurement is recommended for highest accuracy.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended).

    • Acquisition Time (aq): Should be long enough to ensure good digital resolution.

  • Acquire the ¹H NMR spectrum.

4. Data Processing:

  • Apply Fourier transformation to the acquired FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signal of the analyte and the methyl signal of this compound. The integration regions should be set consistently for all spectra.

Calculation of Analyte Purity

The purity of the analyte can be calculated using the following equation:

G cluster_legend Variable Definitions P_analyte Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std P_analyte_def P_analyte: Purity of the analyte (in %) I_analyte_def I_analyte: Integral of the analyte signal I_std_def I_std: Integral of the this compound signal (methyl protons) N_analyte_def N_analyte: Number of protons for the integrated analyte signal N_std_def N_std: Number of protons for the integrated standard signal (3 for the methyl group) M_analyte_def M_analyte: Molecular weight of the analyte M_std_def M_std: Molecular weight of this compound (116.19 g/mol) W_analyte_def W_analyte: Weight of the analyte W_std_def W_std: Weight of this compound P_std_def P_std: Purity of the this compound standard (in %)

Caption: Equation for calculating analyte purity using an internal standard.

Example Quantitative Data

The following table presents hypothetical data for the purity determination of a sample of Acetaminophen using this compound as the internal standard.

ParameterSymbolValue
Weight of AcetaminophenW_analyte8.52 mg
Weight of this compoundW_std7.98 mg
Purity of this compoundP_std99.8%
Molecular Weight of AcetaminophenM_analyte151.16 g/mol
Molecular Weight of this compoundM_std116.19 g/mol
Integral of Acetaminophen signal (aromatic protons)I_analyte10.00
Number of protons (Acetaminophen)N_analyte4
Integral of this compound signal (methyl protons)I_std6.25
Number of protons (Standard)N_std3
Calculated Purity of Acetaminophen P_analyte 98.7%

Conclusion

This compound presents itself as a potentially valuable internal standard for quantitative ¹H NMR spectroscopy. Its simple proton spectrum and expected chemical stability make it a suitable candidate for the accurate quantification of a wide range of organic molecules. By following a carefully planned experimental protocol with optimized NMR parameters, researchers can achieve reliable and reproducible quantitative results. As with any qNMR experiment, the accuracy of the final result is highly dependent on the precision of the sample preparation and the careful selection of acquisition and processing parameters.

References

Application Note: The Gold Standard for Bioanalysis - Utilizing Deuterated Internal Standards for Precise Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analytical methods, particularly within the pharmaceutical and drug development sectors, the demand for the highest levels of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards, specifically deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for bioanalysis. This application note provides a comprehensive overview of the principles, applications, and a detailed protocol for the use of deuterated standards in quantitative analytical methods.

The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of preparation.[1][2] This "spiked" sample is then processed, and the ratio of the endogenous, non-labeled analyte to the deuterated internal standard is measured by LC-MS/MS. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the two species, these sources of error are effectively normalized, leading to highly accurate and precise quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in complex matrices. The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample containing the analyte of unknown concentration. After allowing the spike to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio.

The key to the success of IDMS lies in the fact that the isotopically labeled standard behaves almost identically to the native analyte during sample preparation and analysis. Any sample loss or variation in instrument response will affect both the analyte and the standard equally, thus preserving the crucial ratio between them. By measuring this final isotope ratio, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy, as the measurement is based on a ratio rather than an absolute signal intensity.[3][4]

G cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Unknown Amount) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep Deuterated_Standard Deuterated Standard (Known Amount) Deuterated_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Analyte + Standard Mixture MS_Detection MS Detection LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification Measure Ratio of Analyte to Standard G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: 100 µL Whole Blood Sample add_is Add 250 µL Protein Precipitation Solution with Deuterated Internal Standard start->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject 10 µL into LC-MS/MS System transfer->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Integrate Peak Areas of Analyte and Internal Standard detection->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify Analyte Concentration using Calibration Curve calculate->quantify end Final Result quantify->end

References

Application Notes & Protocols: The Use of 1-Cyclopentylethanone-d4 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic profiling, a key component of metabolomics, is the measurement of endogenous and xenobiotic metabolites to understand physiological and pathological states. Accurate and precise quantification of these metabolites is critical for reliable data interpretation. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they can correct for variations in sample preparation, extraction efficiency, and instrument response.

1-Cyclopentylethanone-d4 is the deuterated analog of 1-Cyclopentylethanone. Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic and pharmacokinetic profiles.[1] This property, along with its mass difference from the unlabeled form, makes this compound an excellent internal standard for the quantification of 1-Cyclopentylethanone and related compounds in biological matrices. This document provides detailed protocols and application notes for the use of this compound as an internal standard in a metabolic profiling study.

While 1-Cyclopentylethanone is used as an intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals[2], its metabolic fate is of interest in toxicology and drug development. The protocols outlined below describe a hypothetical study to investigate the metabolism of 1-Cyclopentylethanone in human liver microsomes.

Experimental Protocols

In Vitro Metabolism of 1-Cyclopentylethanone in Human Liver Microsomes

This protocol describes a typical incubation of a xenobiotic with human liver microsomes (HLMs) to study its metabolic fate. This compound is used as an internal standard (IS) to ensure accurate quantification of the parent compound.

Materials:

  • 1-Cyclopentylethanone

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 1-Cyclopentylethanone in Methanol to a final concentration of 10 mM.

    • Dissolve this compound in Methanol to a final concentration of 1 mM. Further dilute to a working concentration of 1 µM in 50% Methanol/Water.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (pH 7.4)

      • HLMs (final concentration of 0.5 mg/mL)

      • 1-Cyclopentylethanone stock solution (final concentration of 10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Protein Precipitation:

    • To each aliquot, add two volumes of ice-cold Acetonitrile containing the this compound internal standard (final concentration of 100 nM).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

This section provides a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-Cyclopentylethanone.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following table outlines the hypothetical MRM transitions for the parent compound and the internal standard. These would be determined experimentally by infusing the pure compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Cyclopentylethanone113.1 (M+H)+71.115
1-Cyclopentylethanone113.1 (M+H)+43.120
This compound (IS) 117.1 (M+H)+ 75.1 15

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of the parent compound over time. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in the samples.

Table 1: Hypothetical Quantitative Results of 1-Cyclopentylethanone Metabolism

Time Point (minutes)Peak Area (1-Cyclopentylethanone)Peak Area (this compound)Analyte/IS RatioConcentration (µM)
01,250,0001,300,0000.9610.0
51,050,0001,280,0000.828.5
15750,0001,310,0000.575.9
30420,0001,290,0000.333.4
60150,0001,300,0000.121.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro metabolic profiling study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Analyte & IS) incubation Incubate Analyte with HLMs & NADPH stock_sol->incubation quenching Quench Reaction & Spike with IS incubation->quenching extraction Protein Precipitation & Supernatant Collection quenching->extraction reconstitution Dry & Reconstitute extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms peak_integration Peak Integration lcms->peak_integration quantification Quantification using IS (Peak Area Ratio) peak_integration->quantification profiling Metabolic Profiling (Concentration vs. Time) quantification->profiling

Caption: Experimental workflow for metabolic profiling.

Hypothetical Metabolic Pathway

A common metabolic transformation for ketones is reduction to the corresponding alcohol or hydroxylation at an adjacent carbon. The following diagram shows a plausible metabolic pathway for 1-Cyclopentylethanone.

metabolic_pathway parent 1-Cyclopentylethanone metabolite1 1-Cyclopentylethanol (Reduction) parent->metabolite1 Carbonyl Reductase metabolite2 Hydroxylated Metabolite (Oxidation) parent->metabolite2 CYP450

Caption: Hypothetical biotransformation of 1-Cyclopentylethanone.

Conclusion

This compound is a valuable tool for metabolic profiling studies of its non-deuterated counterpart and potentially other structurally related ketones. Its use as an internal standard enables robust and accurate quantification, which is essential for determining metabolic stability, identifying metabolites, and elucidating metabolic pathways. The protocols and data presented here provide a framework for researchers to design and execute their own in vitro metabolism studies.

References

Application Note: Quantitative Analysis of 1-Cyclopentylethanone using Isotope Dilution Mass Spectrometry with 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of 1-Cyclopentylethanone using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 1-Cyclopentylethanone-d4 as a stable isotope-labeled internal standard to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. This method is particularly suited for complex matrices encountered in pharmaceutical and chemical research.

Introduction

1-Cyclopentylethanone is a ketone that finds applications as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision.[1] By introducing a known amount of an isotopically labeled version of the analyte (internal standard) into the sample, the ratio of the native analyte to the internal standard can be measured by mass spectrometry. This ratio is used to calculate the exact concentration of the analyte, effectively mitigating errors arising from sample loss during preparation or fluctuations in instrument response.[1] this compound, a deuterated analog of the analyte, serves as an ideal internal standard due to its similar chemical and physical properties.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard, often referred to as a "spike," to a sample.[1] The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). After the spike is added and thoroughly mixed with the sample to achieve isotopic homogeneity, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. Since the amount of the internal standard added is precisely known, the concentration of the analyte in the original sample can be accurately determined based on this measured ratio.

G Principle of Isotope Dilution cluster_0 Sample cluster_1 Internal Standard cluster_2 Analysis cluster_3 Calculation Sample Sample containing unknown amount of 1-Cyclopentylethanone MS Mass Spectrometry (e.g., GC-MS) Sample->MS Mixing & Homogenization IS Known amount of This compound (Spike) IS->MS Result Measure Isotope Ratio (Analyte / IS) MS->Result Calculation Calculate Analyte Concentration Result->Calculation

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol outlines the procedure for the quantification of 1-Cyclopentylethanone in a sample matrix (e.g., a reaction mixture or a formulated product) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Materials and Reagents
  • 1-Cyclopentylethanone (Analyte)

  • This compound (Internal Standard)

  • Methanol (or other suitable volatile solvent), GC grade

  • Volumetric flasks and pipettes

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions

Table 1: Preparation of Stock Solutions

SolutionCompoundConcentrationSolvent
Analyte Stock1-Cyclopentylethanone1000 µg/mLMethanol
Internal Standard StockThis compound1000 µg/mLMethanol

Table 2: Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume with Methanol (µL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
1510010005100
210100100010100
350100100050100
41001001000100100
52501001000250100
65001001000500100
7100010010001000100

Instructions:

  • Prepare stock solutions of the analyte and internal standard in methanol.

  • Prepare a series of calibration standards by adding the specified volumes of the analyte and internal standard stock solutions to volumetric flasks and diluting with methanol.

  • Mix each standard thoroughly using a vortex mixer.

Sample Preparation
  • Accurately weigh a known amount of the sample (e.g., 100 mg).

  • Add a precise volume of the Internal Standard Stock solution (e.g., 100 µL of 1000 µg/mL this compound) to the sample.

  • Add a suitable volume of methanol (e.g., 900 µL) to dilute the sample.

  • Vortex the sample for 1 minute to ensure thorough mixing and dissolution.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumental Parameters

Table 3: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1-Cyclopentylethanonem/z 112 (Quantifier), m/z 83, 69 (Qualifiers)
This compoundm/z 116 (Quantifier), m/z 87, 72 (Qualifiers)

Data Analysis and Calculation

  • Calibration Curve: Analyze the prepared calibration standards using the specified GC-MS method. For each calibration level, calculate the peak area ratio of the analyte (1-Cyclopentylethanone) to the internal standard (this compound). Plot the peak area ratio against the corresponding analyte concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Analyze the prepared samples using the same GC-MS method.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the calibration curve equation to calculate the concentration of 1-Cyclopentylethanone in the prepared sample solution.

  • Final Concentration: Calculate the concentration of 1-Cyclopentylethanone in the original sample using the following formula:

    Concentration in original sample (µg/g) = (Concentration from curve (ng/mL) * Dilution volume (mL)) / (Sample weight (g) * 1000 ng/µg)

G IDMS Experimental Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Standards Prepare Calibration Standards (Analyte + IS) GCMS_Analysis GC-MS Analysis (SIM Mode) Prep_Standards->GCMS_Analysis Prep_Sample Prepare Sample (Spike with IS) Prep_Sample->GCMS_Analysis Peak_Integration Peak Integration & Area Ratio Calculation GCMS_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve From Standards Quantification Quantify Analyte in Sample Peak_Integration->Quantification From Sample Calibration_Curve->Quantification

Figure 2: Experimental workflow for IDMS analysis.

Conclusion

The described Isotope Dilution Mass Spectrometry protocol provides a highly accurate and precise method for the quantification of 1-Cyclopentylethanone. The use of this compound as an internal standard effectively compensates for potential variations in sample preparation and instrument response, leading to reliable and reproducible results. This method is suitable for a wide range of applications in research, development, and quality control where accurate determination of 1-Cyclopentylethanone is required.

References

Application Notes & Protocols for the Preparation of Small Molecule Inhibitors Using 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Cyclopentylethanone-d4 as a building block in the synthesis of deuterated small molecule inhibitors. The inclusion of deuterium can offer significant advantages in drug discovery by improving pharmacokinetic and metabolic profiles.[1][2][][4][] This document outlines a representative synthetic protocol for a kinase inhibitor, presents illustrative data, and details the relevant biological pathways.

Introduction to Deuterated Compounds in Drug Discovery

Deuterium, a stable isotope of hydrogen, has seen increasing use in medicinal chemistry.[6] Replacing hydrogen with deuterium at specific molecular positions can alter a drug candidate's properties due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[][] This can lead to:

  • Improved Metabolic Stability: Slower metabolism can increase the drug's half-life and overall exposure.[][4]

  • Reduced Toxic Metabolite Formation: Blocking certain metabolic pathways can enhance the safety profile of a drug.[1][2]

  • Enhanced Pharmacokinetics: Increased bioavailability and a more consistent drug concentration in the plasma can lead to improved therapeutic outcomes.[1][2]

  • Increased Efficacy: In some instances, deuteration can lead to a more potent interaction with the target protein.[1]

This compound, with deuterium atoms on the methyl group, is a valuable starting material for introducing a deuterated acetylcyclopentane moiety into a target molecule. The cyclopentyl group is a common feature in many kinase inhibitors, often occupying the ribose pocket of the ATP binding site.[7][8]

Application: Synthesis of a Deuterated Pyrimidine-Based Kinase Inhibitor

This section describes a representative synthesis of a deuterated pyrimidine-based kinase inhibitor using this compound. The cyclopentyl group is a key pharmacophore in a number of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[9][10] The following protocol is a generalized scheme based on common synthetic routes for such inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Chalcone Intermediate

This protocol describes the synthesis of a deuterated chalcone, a key intermediate for the subsequent pyrimidine ring formation.

Materials:

  • This compound

  • 4-(dimethylamino)benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 1.2 g of 4-(dimethylamino)benzaldehyde in 20 mL of ethanol.

  • Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous NaOH solution dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield the deuterated chalcone intermediate.

Protocol 2: Synthesis of the Deuterated Pyrimidine Kinase Inhibitor

This protocol outlines the cyclization reaction to form the final deuterated pyrimidine-based inhibitor.

Materials:

  • Deuterated chalcone intermediate (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • To a 250 mL round-bottom flask, add 1.5 g of the deuterated chalcone intermediate and 0.8 g of guanidine hydrochloride.

  • Add 50 mL of absolute ethanol to the flask.

  • Slowly add a solution of 0.5 g of sodium ethoxide in 10 mL of absolute ethanol to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield the final deuterated pyrimidine kinase inhibitor.

Data Presentation

The following tables present hypothetical but representative data for a deuterated kinase inhibitor ("Inhibitor-d4") compared to its non-deuterated analogue ("Inhibitor-H").

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor-HCDK415.2
Inhibitor-d4CDK412.8
Inhibitor-HIGF-1R25.6
Inhibitor-d4IGF-1R21.3

Table 2: Pharmacokinetic Properties in Rats

CompoundHalf-life (t½, hours)Oral Bioavailability (%)
Inhibitor-H4.535
Inhibitor-d48.262

Visualizations

Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is often targeted by kinase inhibitors.[11] Dysregulation of this pathway is implicated in various cancers.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the deuterated small molecule inhibitor.

experimental_workflow start Start: this compound chalcone Protocol 1: Deuterated Chalcone Synthesis start->chalcone pyrimidine Protocol 2: Pyrimidine Ring Formation chalcone->pyrimidine purification Purification (Chromatography/Recrystallization) pyrimidine->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (Kinase Activity) characterization->invitro invivo In Vivo Studies (Pharmacokinetics) invitro->invivo end Data Analysis & Conclusion invivo->end

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological context of Leukotriene D4 (LTD4) receptor antagonists, a critical class of drugs for the treatment of asthma and allergic rhinitis. This document includes summaries of quantitative data, detailed experimental protocols for the synthesis of key antagonists, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid. It exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), with a particularly high affinity for CysLT1R. The activation of CysLT1R by LTD4 is a key event in the pathophysiology of asthma and other inflammatory conditions, leading to bronchoconstriction, increased vascular permeability, and mucus hypersecretion. LTD4 receptor antagonists are designed to competitively block this interaction, thereby mitigating the inflammatory cascade. This document focuses on the synthesis of three prominent LTD4 receptor antagonists: Montelukast, Zafirlukast, and Pranlukast.

LTD4 Signaling Pathway

Leukotriene D4 binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the hallmark symptoms of asthma.[1][2][3][4] Upon ligand binding, the receptor activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a primary driver of smooth muscle contraction in the airways.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R G_protein Gq Protein CysLT1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Cytosol Increased Intracellular Ca2+ ER->Ca_Cytosol releases Ca_ER Ca2+ Contraction Bronchoconstriction Ca_Cytosol->Contraction leads to

Caption: LTD4 Signaling Pathway leading to bronchoconstriction.

Data Presentation: Synthesis and Activity of LTD4 Receptor Antagonists

The following tables summarize key quantitative data for the synthesis and biological activity of Montelukast, Zafirlukast, and Pranlukast.

AntagonistOverall YieldReference
Montelukast>95% (enzymatic reduction step)[5]
Zafirlukast28%[6][7][8][9][10]
Pranlukast24.7%[11]
AntagonistIn Vitro Activity (IC50)AssayReference
Pranlukast0.3 µMInhibition of LTD4-evoked mucus output in guinea-pig trachea[12]
Zafirlukast0.6 µMInhibition of LTD4-evoked mucus output in guinea-pig trachea[12]
Montelukast-Data not available in a comparable format

Experimental Protocols

Synthesis of Montelukast

The synthesis of Montelukast is a multi-step process. A key step involves the asymmetric reduction of a ketone intermediate to establish the required stereochemistry.[5] A later step involves the coupling of the resulting alcohol with a thiol-containing side chain.

Protocol for a Key Coupling Step:

  • Mesylation of the alcohol intermediate: The secondary alcohol intermediate is reacted with methanesulfonyl chloride in the presence of a base such as diisopropylethylamine in an appropriate solvent like acetonitrile at low temperatures (e.g., -25 °C).

  • Thiolate formation: The thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid, is treated with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to form the dilithium salt.

  • Coupling reaction: The solution of the in-situ generated mesylate is added to the solution of the dilithium salt of the thiol at low temperature (e.g., -5 °C) and stirred for several hours.

  • Work-up and purification: The reaction is quenched, and the product is extracted and purified, often through crystallization of a salt form (e.g., dicyclohexylamine salt) to yield Montelukast.[13]

Synthesis of Zafirlukast

A reported synthesis of Zafirlukast involves the construction of a 3-aroylindole core followed by several functional group transformations. The overall yield for a six-step synthesis is reported to be 28%.[6][7][8][9][10]

Protocol for the Final Steps:

  • Hydrogenation: An indole intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst and hydrogen gas to yield the corresponding indole acid.

  • Amide Coupling: The resulting indole acid is coupled with a sulfonamide in the presence of a catalyst like zinc chloride (ZnCl2).

  • Nitro Group Reduction: A nitro group on the indole is reduced to an amine using Raney nickel (Ra-Ni) under a hydrogen atmosphere.

  • Final Acylation: The amine is then acylated with cyclopentyl chloroformate in the presence of a base like N-methylmorpholine to yield Zafirlukast.[7]

Synthesis of Pranlukast

The synthesis of Pranlukast can be achieved through various routes, with one reported method having an overall yield of 24.7%.[11] A key part of the synthesis involves the formation of a benzopyranone ring system.

Protocol for the Final Cyclization Step:

  • Amide Formation: 4-(4-Phenylbutoxy)benzoic acid is reacted with 3-amino-2-hydroxyacetophenone to form an amide intermediate.

  • Reaction with Tetrazole Moiety: The amide intermediate is then reacted with 1H-tetrazol-5-ethyl formate.

  • Cyclization: The resulting compound undergoes cyclization to form the final Pranlukast product.[11]

Experimental Workflow

The general workflow for the synthesis of an LTD4 receptor antagonist involves several key stages, from the initial reaction of starting materials to the final purification and characterization of the active pharmaceutical ingredient (API).

Organic_Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS, HPLC) Purification->Analysis API Final API Analysis->API

References

Application Notes and Protocols for 1-Cyclopentylethanone-d4 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. Deuterium (²H or D), as a stable isotope of hydrogen, offers a non-radioactive means to trace the metabolic fate of compounds. 1-Cyclopentylethanone-d4, in which four hydrogen atoms on the cyclopentyl ring have been replaced with deuterium, serves as a valuable tracer for studying ketone metabolism and its implications in various physiological and pathological states. The deuterium label allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry-based techniques.[1][2]

The incorporation of deuterium can sometimes alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[3][4] This effect should be considered when interpreting kinetic data from tracer studies.

This document provides detailed application notes and protocols for the use of this compound as a tracer in biological systems, including hypothetical metabolic pathways, experimental workflows, and analytical methodologies.

Hypothetical Metabolic Pathway of 1-Cyclopentylethanone

Based on known metabolic transformations of ketones and cyclopentane derivatives, a plausible metabolic pathway for 1-Cyclopentylethanone is proposed. The primary routes of metabolism are likely to involve reduction of the ketone group and hydroxylation of the cyclopentyl ring, followed by potential conjugation for excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 1-Cyclopentyl-d4-ethanol 1-Cyclopentyl-d4-ethanol This compound->1-Cyclopentyl-d4-ethanol Ketone Reduction (e.g., CBRs) Hydroxy-1-cyclopentylethanone-d4 Hydroxy-1-cyclopentylethanone-d4 This compound->Hydroxy-1-cyclopentylethanone-d4 Hydroxylation (e.g., CYPs) Glucuronide Conjugate Glucuronide Conjugate 1-Cyclopentyl-d4-ethanol->Glucuronide Conjugate Glucuronidation (UGTs) Sulfate Conjugate Sulfate Conjugate Hydroxy-1-cyclopentylethanone-d4->Sulfate Conjugate Sulfation (SULTs)

Caption: Proposed metabolic pathway for this compound.

Experimental Design and Workflow

A typical tracer study involving this compound would involve administering the deuterated compound to a biological system (e.g., cell culture, animal model) and monitoring its conversion to various metabolites over time.

Start Start Administration Administer this compound to Biological System Start->Administration Sample_Collection Collect Biological Samples (e.g., plasma, urine, tissue) at Timed Intervals Administration->Sample_Collection Sample_Preparation Prepare Samples for Analysis (e.g., extraction, derivatization) Sample_Collection->Sample_Preparation LC_MS_Analysis Analyze Samples by LC-MS/MS Sample_Preparation->LC_MS_Analysis Data_Analysis Quantify Tracer and Metabolites and Determine Kinetic Parameters LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a tracer study.

Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in rats.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Internal standard (e.g., 1-Cyclopentylethanone-¹³C₂)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer this compound to rats via intravenous (IV) or oral (PO) route at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, this compound, and phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Incubation: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile to each aliquot.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites by LC-MS/MS.

Data Presentation

The quantitative data obtained from the pharmacokinetic and in vitro metabolism studies can be summarized in tables for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 55
Cmax (ng/mL) 1250 ± 150450 ± 75
Tmax (min) 530
AUC₀-t (ng*min/mL) 85000 ± 950062000 ± 7800
Half-life (t½) (min) 45 ± 855 ± 10
Clearance (mL/min/kg) 58 ± 7-
Volume of Distribution (L/kg) 3.8 ± 0.5-
Bioavailability (%) -73

Table 2: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Human 25 ± 428 ± 5
Rat 42 ± 616 ± 3
Mouse 55 ± 812 ± 2
Dog 18 ± 338 ± 6
Monkey 22 ± 431 ± 5

Analytical Considerations

The successful use of this compound as a tracer relies on robust analytical methods for its detection and quantification in complex biological matrices.[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is essential for distinguishing the deuterated tracer and its metabolites from endogenous compounds.[6][7]

  • Chromatography: Liquid chromatography (LC) is typically coupled with mass spectrometry to separate the analyte of interest from other matrix components, improving sensitivity and specificity.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 1-Cyclopentylethanone) is highly recommended for accurate quantification, as it can compensate for variations in sample processing and instrument response.[2]

Conclusion

This compound is a promising tracer for investigating ketone metabolism in various biological systems. The protocols and application notes provided here offer a framework for designing and conducting tracer studies to gain insights into metabolic pathways, pharmacokinetics, and the effects of xenobiotics on these processes. Careful experimental design and validated analytical methods are crucial for obtaining reliable and interpretable data.

References

Application Notes and Protocols: Deuterated Reagents in Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into active pharmaceutical ingredients (APIs) and synthetic intermediates has emerged as a powerful tool in drug discovery and development. This "deuterium switch" can significantly alter the pharmacokinetic and toxicological properties of a drug by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This subtle modification can lead to a cascade of beneficial effects, including improved metabolic stability, increased half-life, enhanced oral bioavailability, and reduced formation of toxic metabolites.[2][3][4][5] This document provides a detailed overview of the applications of deuterated reagents, quantitative comparisons of deuterated versus non-deuterated drugs, and experimental protocols for deuterium labeling.

Pharmaceutical Applications of Deuterated Reagents

The primary advantage of deuteration in pharmaceuticals lies in the modulation of a drug's metabolic profile. By replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic conversion can be slowed, leading to several therapeutic benefits.

Key Advantages of Deuteration:
  • Improved Metabolic Profile: Deuteration can reduce the rate of metabolism, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7] This can lead to a more predictable and sustained drug exposure.

  • Increased Half-Life: A slower rate of metabolism often results in a longer plasma half-life of the drug, which may allow for less frequent dosing and improved patient compliance.[2][3]

  • Enhanced Oral Bioavailability: By reducing first-pass metabolism in the liver and gut wall, deuteration can increase the amount of active drug that reaches systemic circulation.[2][3]

  • Reduced Toxicity: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and improving the overall safety profile of a drug.[8][9]

  • Stabilization of Chiral Centers: In some cases, deuterium substitution at a chiral center can slow the rate of racemization, allowing for the development of more specific and potent single-enantiomer drugs.[1]

Case Studies: Approved Deuterated Drugs

The therapeutic potential of deuterated compounds is exemplified by several FDA-approved drugs.

Deutetrabenazine (Austedo®)

Deutetrabenazine is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[10][11][12][13][14] The two methoxy groups in tetrabenazine are major sites of metabolism. Replacing the six hydrogen atoms on these groups with deuterium significantly slows their metabolic cleavage.[12][14]

Pharmacokinetic ParameterDeutetrabenazineTetrabenazineFold Change
Active Metabolites (α- and β-HTBZ)
Half-life (t½)LongerShorter3- to 4-fold increase[6][15]
Peak-to-Trough FluctuationsLowerHigher11-fold decrease[6][15]
Total Exposure (AUC)
(α+β)-HTBZ~2-fold increase[6]

Table 1: Comparison of Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine. Data sourced from clinical studies in healthy volunteers.[6][15]

The improved pharmacokinetic profile of deutetrabenazine allows for a lower and less frequent dosing regimen compared to tetrabenazine, with potentially better tolerability.[16]

Deucravacitinib (Sotyktu®)

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[3][10][11] It is a de novo deuterated drug, meaning the deuterium was incorporated during the initial design and not as a modification of an existing drug.[13] The deuterated methyl amide group is crucial for maintaining its high selectivity for TYK2 over other Janus kinase (JAK) family members, which is thought to contribute to its favorable safety profile.[12]

Mechanism of Action: Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, rather than the active catalytic (JH1) domain.[7] This unique mechanism provides high selectivity for TYK2, thereby inhibiting signaling of key cytokines in psoriasis pathogenesis, such as IL-23, IL-12, and Type I interferons.[3]

Deucravacitinib_Mechanism cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK1/2/3 STAT STAT TYK2->STAT Phosphorylates Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression Promotes Cytokine Cytokine (e.g., IL-23, IL-12) Cytokine->Cytokine_Receptor Binds Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits (High Selectivity)

Caption: Mechanism of action of Deucravacitinib.

Clinical Efficacy and Safety: In phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2), deucravacitinib demonstrated superiority over both placebo and apremilast in achieving Psoriasis Area and Severity Index (PASI) 75 and static Physician's Global Assessment (sPGA) score of 0 or 1 at week 16. The efficacy was maintained through 5 years of continuous treatment, with a consistent safety profile and no new safety signals identified.[5]

Deutivacaftor (VX-561, formerly CTP-656)

Deutivacaftor is a deuterated analog of ivacaftor, a CFTR potentiator for the treatment of cystic fibrosis. Deuteration of ivacaftor at specific metabolic sites was designed to improve its pharmacokinetic profile.

Pharmacokinetic ParameterDeutivacaftor (CTP-656)Ivacaftor
Half-life (t½) ~15.9 - 18 hours[2]Shorter
Rate of Clearance ReducedHigher
Drug Exposure (AUC) Substantially increasedLower
Plasma Levels at 24 hours GreaterLower

Table 2: Comparison of Pharmacokinetic Parameters of Deutivacaftor and Ivacaftor. Data from Phase 1 clinical trials.[2]

The enhanced pharmacokinetic profile of deutivacaftor suggests the potential for once-daily dosing, which could improve patient adherence.[2]

Synthetic Applications of Deuterated Reagents

Deuterated reagents are not only used to modify final drug products but are also valuable tools in synthetic organic chemistry. They are used as internal standards in analytical chemistry, for elucidating reaction mechanisms, and in the synthesis of complex molecules.

Common Deuteration Methods:
  • Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium into a molecule. It often involves the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst, such as palladium on carbon (Pd/C).

  • Use of Deuterated Reagents: A wide variety of deuterated reagents are commercially available, including deuterated solvents (e.g., deuterated chloroform, DMSO-d₆), deuterated reducing agents (e.g., sodium borodeuteride), and deuterated alkylating agents (e.g., iodomethane-d₃).

  • Metal-Catalyzed Deuteration: Transition metal catalysts, such as those based on iridium, rhodium, or iron, can facilitate the selective deuteration of C-H bonds.

Deuteration_Workflow Start Starting Material (API or Intermediate) Method_Selection Select Deuteration Method Start->Method_Selection HD_Exchange H-D Exchange (e.g., D₂O, Pd/C) Method_Selection->HD_Exchange Direct Exchange Deuterated_Reagent Use of Deuterated Reagent (e.g., NaBD₄, CD₃I) Method_Selection->Deuterated_Reagent Reagent-based Metal_Catalysis Metal-Catalyzed Deuteration (e.g., Ir, Rh catalyst) Method_Selection->Metal_Catalysis C-H Activation Reaction Perform Deuteration Reaction HD_Exchange->Reaction Deuterated_Reagent->Reaction Metal_Catalysis->Reaction Purification Purification of Deuterated Product (e.g., Chromatography) Reaction->Purification Analysis Analysis of Deuterium Incorporation (e.g., NMR, Mass Spectrometry) Purification->Analysis Final_Product Deuterated Product Analysis->Final_Product

Caption: General workflow for the synthesis of deuterated compounds.

Experimental Protocols

General Protocol for H-D Exchange of a Heterocyclic Compound using Pd/C and D₂O

This protocol describes a general method for the deuteration of nitrogen-containing heterocyclic compounds, which are common scaffolds in many pharmaceuticals. This method can be adapted for various substrates.

Materials:

  • Heterocyclic starting material

  • 10% Palladium on carbon (Pd/C) (10 wt% of the substrate)

  • Deuterium oxide (D₂O)

  • Hydrogen (H₂) gas

  • Reaction vessel (e.g., sealed tube or autoclave)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • NMR spectrometer and/or mass spectrometer for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the heterocyclic starting material, 10% Pd/C (10 wt% of the substrate), and D₂O. The amount of D₂O should be sufficient to dissolve or suspend the starting material.

  • Hydrogen Atmosphere: Seal the reaction vessel and purge with H₂ gas. Pressurize the vessel with H₂ gas according to the requirements of the specific substrate and reaction scale.

  • Heating and Stirring: Heat the reaction mixture to a temperature between 110-180 °C with vigorous stirring. The optimal temperature and reaction time (typically 24 hours) will depend on the substrate and desired level of deuteration.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, filtering off the catalyst, and analyzing by techniques such as ¹H NMR to observe the disappearance of proton signals at the sites of deuteration.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the H₂ gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a suitable solvent (e.g., ethyl acetate) to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the deuterated product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated product.

  • Purification: If necessary, purify the crude product by a suitable method such as column chromatography.

  • Analysis: Characterize the final product and determine the extent and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Conclusion

Deuterated reagents offer a significant advantage in both pharmaceutical development and synthetic chemistry. The ability to fine-tune the metabolic properties of drugs through the kinetic isotope effect has led to the successful development of new and improved therapies with enhanced pharmacokinetic profiles and potentially better safety and tolerability. Furthermore, the use of deuterated compounds as synthetic tools continues to be invaluable for mechanistic studies and as internal standards. The continued exploration of novel deuteration methodologies will undoubtedly expand the utility of these powerful reagents in the future.

References

Troubleshooting & Optimization

1-Cyclopentylethanone-d4 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 1-Cyclopentylethanone-d4. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal stability, refrigeration at 2-8°C is recommended. To prevent atmospheric moisture contamination, especially after opening, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: What is the expected shelf-life of this compound?

A2: Deuterated compounds like this compound are generally stable and do not have a defined expiration date in the traditional sense, provided they are stored under the recommended conditions.[1] The primary concerns regarding shelf-life are related to potential contamination or degradation due to improper handling and storage rather than the inherent instability of the isotopically labeled molecule.

Q3: Can the deuterium atoms on this compound exchange with protons from the environment?

A3: The potential for deuterium-proton (D-H) exchange exists, particularly for deuterium atoms located on carbons alpha to the ketone group due to enolization. The keto-enol tautomerism can be catalyzed by acids or bases. Therefore, it is critical to use aprotic and neutral solvents and reagents whenever possible to minimize the risk of isotopic dilution.

Q4: How does deuteration affect the physicochemical properties of this compound compared to its non-deuterated analog?

A4: Deuteration can lead to slight differences in physicochemical properties. For instance, deuterated compounds may have slightly different retention times in chromatography compared to their non-deuterated counterparts.[2][3] This is attributed to the small differences in lipophilicity and intermolecular interactions resulting from the presence of deuterium.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent quantitative results in mass spectrometry-based assays.
  • Possible Cause 1: Isotopic Dilution.

    • Troubleshooting Step: The deuterium labels on the cyclopentyl ring at positions alpha to the carbonyl group may be susceptible to exchange with protons from solvents or reagents.

    • Solution:

      • Use aprotic and anhydrous solvents for sample preparation and analysis.

      • Avoid acidic or basic conditions that could facilitate keto-enol tautomerization and subsequent D-H exchange.

      • Prepare samples immediately before analysis to minimize the time the compound is in solution.

  • Possible Cause 2: Chromatographic Separation from Analyte.

    • Troubleshooting Step: A slight difference in retention time between the deuterated standard and the non-deuterated analyte can lead to inaccurate quantification if the integration windows are not set correctly.

    • Solution:

      • Optimize the chromatographic method to ensure co-elution or a consistent and minimal separation between this compound and 1-Cyclopentylethanone.

      • Carefully define the integration parameters for both the analyte and the internal standard peaks.

Issue 2: Appearance of unexpected peaks in the mass spectrum.
  • Possible Cause: Isotopic Impurity or Degradation.

    • Troubleshooting Step: The presence of partially deuterated or non-deuterated species can result in additional mass signals.

    • Solution:

      • Verify the isotopic purity of the standard as provided by the manufacturer's certificate of analysis.

      • Re-evaluate the storage conditions to ensure the compound has not been exposed to conditions that might cause degradation. Store in a tightly sealed vial in a refrigerator and under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Preparation of a Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket), dissolve a known weight of the compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile, ethyl acetate).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C. Protect from light.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize potential degradation over time.
Atmosphere Inert gas (Argon or Nitrogen)To prevent contamination from atmospheric moisture and oxygen.
Container Tightly sealed amber glass vial with PTFE-lined capTo protect from light and prevent solvent evaporation and contamination.
Handling Equilibrate to room temperature before openingTo prevent moisture condensation inside the vial.
Solvents for Solutions Anhydrous, aprotic solventsTo minimize the risk of deuterium-proton exchange.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Quantitative Results start Inconsistent Quantitative Results check_exchange Check for D-H Exchange (Use aprotic/anhydrous solvents) start->check_exchange check_chromatography Review Chromatography (Optimize for co-elution) start->check_chromatography check_purity Verify Isotopic Purity (Consult Certificate of Analysis) start->check_purity solution_exchange Prepare fresh samples in appropriate solvents check_exchange->solution_exchange solution_chromatography Adjust integration parameters and/or chromatographic method check_chromatography->solution_chromatography solution_purity Contact supplier for new standard if necessary check_purity->solution_purity

Caption: Troubleshooting workflow for inconsistent quantitative results.

StorageProtocol Proper Storage Protocol for this compound receive Receive Compound store Store at 2-8°C in original sealed container receive->store prepare_to_use Equilibrate to Room Temperature Before Opening store->prepare_to_use use Weigh and Prepare Solution Under Inert Atmosphere prepare_to_use->use reseal Reseal Tightly and Purge with Inert Gas use->reseal return_to_storage Return to 2-8°C Storage reseal->return_to_storage

Caption: Recommended storage and handling workflow.

References

Technical Support Center: Purity Analysis of 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1-Cyclopentylethanone-d4. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes for this compound?

A1: The two primary purity attributes for this compound are its chemical purity and its isotopic purity. Chemical purity refers to the absence of other chemical compounds, while isotopic purity refers to the percentage of deuterium incorporation at the specified positions and the absence of partially deuterated or non-deuterated species.

Q2: Which analytical techniques are most suitable for determining the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining chemical purity by separating volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) is the preferred method for confirming the molecular structure and determining the isotopic purity and the specific sites of deuteration.[1][2][3]

  • High-Resolution Mass Spectrometry (HRMS) can also be used to determine the isotopic distribution and confirm the elemental composition.[1][2]

Q3: How can I quantify the isotopic purity of my this compound sample?

A3: Isotopic purity is typically determined by NMR or Mass Spectrometry.

  • By NMR: Quantitative ¹H NMR can be used to compare the integral of the proton signals at the deuterated positions with the integrals of non-deuterated positions. For a more accurate determination, a combination of ¹H and ²H NMR is a robust strategy.[3]

  • By MS: The relative intensities of the mass isotopologues in the mass spectrum can be used to calculate the percentage of the d4 species compared to d0, d1, d2, and d3 species.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active sites in the injector liner or column: The ketone functional group can interact with active silanol groups.

    • Column overloading: Injecting too much sample can saturate the column.

    • Improper column installation: Leaks or dead volume at the connections.

  • Solutions:

    • Use a deactivated injector liner and a low-bleed, inert GC column.

    • Reduce the injection volume or dilute the sample.

    • Reinstall the column, ensuring clean, square cuts and proper ferrule tightening.

Issue: No Peaks Observed

  • Possible Causes:

    • Syringe issue: The syringe may be clogged or not drawing the sample correctly.

    • Incorrect GC parameters: Inlet temperature too low, split ratio too high, or incorrect oven temperature program.

    • Detector issue: The mass spectrometer may not be properly tuned or the detector may be turned off.

  • Solutions:

    • Clean or replace the syringe.

    • Verify and optimize GC method parameters.

    • Perform a detector check and autotune.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue: Inaccurate Isotopic Enrichment Calculation

  • Possible Causes:

    • Poor signal-to-noise ratio: Insufficient sample concentration or number of scans.

    • Incorrect relaxation delay (d1): If the relaxation delay is too short, signals may not fully relax, leading to inaccurate integration.

    • Baseline distortion: A non-flat baseline will lead to integration errors.

  • Solutions:

    • Increase the sample concentration or the number of scans.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest.

    • Apply proper baseline correction before integration.

Quantitative Data Summary

The following table summarizes typical performance data for the recommended analytical methods. Please note that these values are illustrative and can vary depending on the specific instrument and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Analyte This compound & ImpuritiesThis compoundThis compound
Limit of Detection (LOD) 0.01 - 0.1 µg/mLNot typically used for purity~1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mLNot typically used for purity~5 ng/mL
Linearity (R²) > 0.995> 0.99Not applicable for purity
Precision (%RSD) < 5%< 2%< 5% for isotopic ratio

Experimental Protocols

Protocol 1: Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 350.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak relative to the total area of all peaks to determine chemical purity.

Protocol 2: Isotopic Purity by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). Add a known amount of an internal standard with a distinct chemical shift if quantification is needed.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: Appropriate range to cover all signals (e.g., 0-10 ppm).

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 10 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals on the cyclopentyl ring and compare their integrals to the integral of a non-deuterated proton signal (e.g., the methyl protons). The isotopic purity can be calculated from the relative decrease in the integral of the signals corresponding to the deuterated positions.

Visualizations

Purity_Analysis_Workflow cluster_chemical_purity Chemical Purity Assessment cluster_isotopic_purity Isotopic Purity Assessment cp_start Sample of this compound gcms GC-MS Analysis cp_start->gcms cp_result Chemical Purity (%) gcms->cp_result ip_start Sample of this compound nmr ¹H and ²H NMR Analysis ip_start->nmr hrms High-Resolution MS Analysis ip_start->hrms ip_result Isotopic Purity (%) nmr->ip_result hrms->ip_result

Caption: Workflow for the comprehensive purity analysis of this compound.

GC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_no_peaks No Peaks Observed start GC-MS Analysis Issue cluster_peak_shape cluster_peak_shape start->cluster_peak_shape cluster_no_peaks cluster_no_peaks start->cluster_no_peaks check_liner Check Injector Liner for Activity use_deactivated_liner Use Deactivated Liner check_liner->use_deactivated_liner Active check_column Check Column for Overloading/Installation reduce_injection Reduce Injection Volume/Dilute check_column->reduce_injection Overloaded reinstall_column Reinstall Column check_column->reinstall_column Installation Issue check_syringe Check Syringe clean_syringe Clean/Replace Syringe check_syringe->clean_syringe Clogged check_params Check GC Parameters optimize_params Optimize Method Parameters check_params->optimize_params Incorrect check_detector Check MS Detector tune_detector Perform Autotune check_detector->tune_detector Issue

References

Identifying common impurities in 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 1-Cyclopentylethanone-d4 in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my sample of this compound?

The most common impurities in this compound typically arise from the synthetic process. These can include:

  • Non-deuterated 1-Cyclopentylethanone: The starting material or incompletely deuterated product.

  • Partially deuterated species: Molecules of 1-Cyclopentylethanone with one, two, or three deuterium atoms instead of four (d1, d2, d3).

  • Residual Solvents: Small amounts of solvents used during the synthesis and purification process. Common examples include diethyl ether, tetrahydrofuran (THF), or dichloromethane.

  • Water (H2O or HDO): Moisture from the atmosphere or reagents.

Q2: I'm seeing unexpected peaks in my NMR spectrum. How can I identify if they are impurities?

Unexpected peaks in an NMR spectrum are often indicative of impurities. To identify them:

  • Compare to a reference spectrum: If available, compare your spectrum to a certified reference standard of this compound.

  • Look for characteristic solvent peaks: Many common laboratory solvents have well-documented chemical shifts in NMR spectra.[1][2][3][4]

  • Check for the non-deuterated analog: The presence of a singlet peak around 2.1 ppm in the 1H NMR spectrum could indicate the methyl protons of the non-deuterated 1-Cyclopentylethanone.

  • Analyze the cyclopentyl region: Complex multiplets in the cyclopentyl region of the 1H NMR that do not correspond to the expected pattern for the deuterated compound may suggest incomplete deuteration.

  • Utilize other analytical techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help separate and identify volatile impurities.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

Yes, impurities can significantly impact a reaction. For instance:

  • Non-deuterated and partially deuterated species: These impurities can compete in reactions, leading to a mixture of deuterated and non-deuterated products, which can complicate analysis and reduce the yield of the desired product.

  • Residual Solvents: Some solvents can interfere with catalytic processes or react with sensitive reagents.

  • Water: The presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics or strong bases.

It is crucial to use high-purity this compound, especially in sensitive applications like pharmaceutical development.[5]

Troubleshooting Guide: Common Impurity Issues

This table summarizes common issues, potential causes related to impurities, and suggested solutions.

Issue Observed Potential Impurity-Related Cause Recommended Action
Lower than expected isotopic purity in the final product. The starting this compound contains significant amounts of non-deuterated or partially deuterated species.Quantify the isotopic purity of the starting material using NMR or MS. If purity is low, consider repurification or sourcing a higher-grade reagent.
Side reactions or unexpected byproducts are observed. Residual solvents or other reactive impurities in the this compound are participating in the reaction.Identify the impurity using GC-MS or NMR. If a reactive solvent is present, it may be necessary to remove it by vacuum drying or co-evaporation with a non-reactive solvent.
Inconsistent reaction yields or kinetics. Variable levels of impurities, particularly water or non-deuterated ketone, between different batches of this compound.Always use a fresh, unopened vial of the reagent for critical experiments. If using a previously opened container, ensure it has been stored properly under an inert atmosphere.

Experimental Protocols

Protocol 1: Quantification of Isotopic Purity by 1H NMR Spectroscopy

Objective: To determine the percentage of non-deuterated and partially deuterated 1-Cyclopentylethanone in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl3). Add a known amount of an internal standard with a well-defined singlet peak (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.

  • Data Analysis:

    • Integrate the area of the singlet corresponding to the methyl protons of the non-deuterated 1-Cyclopentylethanone (approximately 2.1 ppm).

    • Integrate the area of the signal from the internal standard.

    • Calculate the molar quantity of the non-deuterated impurity relative to the internal standard.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals in the deuterated positions to the integral of a signal from a non-deuterated position (e.g., the methyl group of any remaining non-deuterated species).

Protocol 2: Identification of Volatile Impurities by GC-MS

Objective: To identify and semi-quantify volatile impurities such as residual solvents.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound in a high-purity solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into a GC-MS system.

    • Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of volatile solvents from the main component.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST mass spectral library).

    • The relative peak areas can provide a semi-quantitative estimation of the impurity levels.

Logical Workflow for Impurity Troubleshooting

The following diagram illustrates a logical workflow for identifying and addressing common impurities in this compound.

Impurity_Troubleshooting_Workflow start Start: Unexpected Experimental Result check_purity Check Purity of this compound start->check_purity run_nmr Perform 1H NMR Analysis check_purity->run_nmr run_gcms Perform GC-MS Analysis check_purity->run_gcms analyze_nmr Analyze NMR Spectrum for: - Non-deuterated species - Partially deuterated species - Water run_nmr->analyze_nmr analyze_gcms Analyze GC-MS Data for: - Residual Solvents - Other Volatile Impurities run_gcms->analyze_gcms impurity_identified Impurity Identified? analyze_nmr->impurity_identified analyze_gcms->impurity_identified remediate Remediation Strategy impurity_identified->remediate Yes end_bad Consult with Supplier or Analytical Chemist impurity_identified->end_bad No repurify Repurify Material (e.g., distillation, chromatography) remediate->repurify source_new Source New Batch of Reagent remediate->source_new adjust_protocol Adjust Experimental Protocol (e.g., dry solvents, inert atmosphere) remediate->adjust_protocol end_good Proceed with Experiment repurify->end_good source_new->end_good adjust_protocol->end_good

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

1-Cyclopentylethanone-d4 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Cyclopentylethanone-d4

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues that may arise during their experiments involving this deuterated ketone.

Solubility Data

For practical laboratory purposes, this compound is expected to be soluble in the following common organic solvents:

Solvent ClassExamplesExpected Solubility
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl acetateSoluble
Hydrocarbons Hexanes, TolueneSoluble
Alcohols Methanol, Ethanol, IsopropanolSoluble
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble

Experimental Protocols & Workflows

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound in a given solvent.

G Figure 1. Experimental Workflow for Solubility Determination A Weigh a precise amount of this compound B Add a known volume of the selected organic solvent A->B C Vortex or sonicate the mixture to facilitate dissolution B->C D Visually inspect for any undissolved material C->D E If undissolved material is present, add more solvent incrementally D->E Insoluble F If the solution is clear, the compound is soluble at that concentration D->F Soluble E->C G Record the total volume of solvent used to achieve dissolution F->G H Calculate the solubility (e.g., in mg/mL) G->H

References

Technical Support Center: Optimizing 1-Cyclopentylethanone-d4 Concentration for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Cyclopentylethanone-d4 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard?

A1: The ideal concentration of this compound should be determined empirically during method development. However, a general guideline is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve.[1] This ensures a comparable signal-to-noise ratio for both the analyte and the internal standard. A typical starting point for optimization could be in the range of 10-100 ng/mL.

Q2: How should I prepare and store my this compound stock and working solutions?

A2: Stock solutions of this compound should be prepared in a high-purity organic solvent in which the compound is readily soluble, such as acetonitrile or methanol. It is recommended to store stock solutions at -20°C or lower to minimize solvent evaporation and potential degradation.[2] Working solutions should be prepared fresh daily by diluting the stock solution to the desired concentration in the initial mobile phase or a solvent compatible with the sample matrix.

Q3: Can the deuterium labels on this compound exchange with hydrogen ions from the solvent?

A3: Deuterium labels, particularly those on carbons alpha to a carbonyl group, can be susceptible to back-exchange with protons from the solvent, especially in acidic or basic conditions.[3] This can lead to a decrease in the internal standard signal over time and introduce a positive bias in the quantification. It is crucial to assess the stability of this compound in the chosen sample preparation and mobile phase solvents during method validation.

Q4: My analyte and this compound are separating chromatographically. Is this a problem?

A4: Yes, this can be a significant issue. While deuterated standards are chemically similar to the analyte, slight differences in physicochemical properties can lead to chromatographic separation.[2][4] If the analyte and internal standard elute at different times, they may experience different matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise results.[2][5] The goal is to achieve complete co-elution.

Troubleshooting Guides

This section addresses common problems encountered when using this compound as an internal standard.

Problem 1: Low or Noisy Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize signal intensity.
Incorrect MRM Transition Verify the precursor and product ions for this compound. Infuse the standard and perform a product ion scan to confirm the most abundant and stable fragment ions.
Degradation of the Internal Standard Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, consider preparing a fresh stock solution. Evaluate the stability of the standard in the sample matrix and solvents.
Solvent Incompatibility Ensure the solvent used to dissolve the internal standard is compatible with the mobile phase to prevent precipitation in the LC system.

Problem 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

Possible Cause Troubleshooting Step
Inconsistent Addition of Internal Standard Add the internal standard to all samples, calibrators, and quality controls at the earliest possible stage of the sample preparation process to account for variability in extraction and handling.[1][6]
Chromatographic Separation of Analyte and IS Modify the chromatographic conditions (e.g., gradient profile, column chemistry, mobile phase composition) to achieve co-elution of the analyte and this compound.[2]
Differential Matrix Effects If co-elution cannot be achieved, investigate the matrix effects across the chromatographic peak. This may involve post-column infusion experiments. Diluting the sample may also mitigate matrix effects.
"Cross-talk" Between Analyte and IS Signals This can occur due to the natural isotopic abundance of the analyte contributing to the internal standard's signal, especially at high analyte concentrations.[7] A non-linear calibration model may be necessary.

Problem 3: Drifting Signal of this compound Over an Analytical Run

Possible Cause Troubleshooting Step
Instability of the Internal Standard Assess the stability of this compound in the autosampler over the expected duration of the analytical run. Consider cooling the autosampler.
Back-exchange of Deuterium Labels If the signal is consistently decreasing over time, this may indicate back-exchange.[8] Prepare the internal standard solution in a non-protic or less acidic/basic solvent if possible.
Instrumental Drift While the internal standard is meant to correct for this, significant drift can still be problematic. Ensure the mass spectrometer is properly calibrated and has had sufficient time to stabilize.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

  • Prepare a series of working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Prepare a set of calibration standards for the analyte at known concentrations.

  • Spike a constant volume of each internal standard working solution into a constant volume of each calibration standard.

  • Process the samples using the established sample preparation method.

  • Analyze the samples by LC-MS/MS.

  • Plot the analyte/internal standard peak area ratio against the analyte concentration for each internal standard concentration.

  • Select the internal standard concentration that provides a linear calibration curve with the best signal-to-noise ratio for the lowest calibration standard and a response that is on scale for the highest standard.

Protocol 2: Assessment of Chromatographic Co-elution

  • Prepare a solution containing both the analyte and this compound.

  • Inject the solution onto the LC-MS/MS system.

  • Extract the ion chromatograms for the specific MRM transitions of both the analyte and the internal standard.

  • Overlay the two chromatograms and visually inspect for any separation.

  • Calculate the retention times for both peaks. The difference should be minimal (ideally less than the peak width at half height).

  • If separation is observed, adjust the chromatographic method (e.g., gradient, flow rate, column) to achieve co-elution.

Data Presentation

Table 1: Example Data for Internal Standard Concentration Optimization

IS Concentration (ng/mL)Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1015,200510,0000.010
101051,500505,0000.102
10100530,000515,0001.029
5015,1002,550,0000.002
501052,0002,520,0000.021
50100525,0002,580,0000.203

Note: This is example data. Actual results will vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Inaccurate or Imprecise Results check_coelution Check Analyte/IS Co-elution start->check_coelution check_is_signal Evaluate IS Signal Stability & Intensity check_coelution->check_is_signal [Co-elution OK] optimize_chrom Optimize Chromatography check_coelution->optimize_chrom [Separation Observed] optimize_ms Optimize MS Parameters check_is_signal->optimize_ms [Low/Noisy Signal] check_stability Assess IS Stability in Solution check_is_signal->check_stability [Signal Drifting] dilute_sample Dilute Sample to Minimize Matrix Effects check_is_signal->dilute_sample [Signal OK] optimize_chrom->check_coelution optimize_ms->check_is_signal check_stability->check_is_signal end Accurate & Precise Results dilute_sample->end

Caption: A logical troubleshooting workflow for issues with internal standard quantification.

References

Navigating the Nuances of Deuterium: A Technical Guide to Preventing Isotopic Exchange in Deuterated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of deuterated compounds is paramount to the integrity of experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic exchange in deuterated ketones, ensuring the preservation of isotopic labeling throughout your experimental workflow.

Isotopic exchange, the process by which a deuterium atom is replaced by a hydrogen atom, is a significant concern when working with deuterated ketones. This phenomenon is primarily driven by the presence of acidic or basic conditions, which facilitate the formation of enol or enolate intermediates, respectively. At these intermediate stages, the deuterium at the α-position to the carbonyl group becomes labile and susceptible to exchange with protons from the surrounding environment.

This guide offers practical solutions and preventative measures to maintain the isotopic purity of your deuterated ketones during common laboratory procedures, including synthesis, purification, analysis, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic exchange in my deuterated ketone?

A1: The primary cause is the presence of acidic or basic impurities in your solvents, reagents, or on your glassware. These impurities catalyze the enolization or enolization of the ketone, leading to the exchange of α-deuterons with protons from any protic source, such as water.[1][2]

Q2: I observed a loss of deuterium in my sample during NMR analysis. What could be the reason?

A2: Deuterium loss during NMR analysis can occur if the deuterated solvent is not of high isotopic purity or if it contains acidic or basic impurities.[3] Traces of water in the NMR solvent can also contribute to back-exchange. It is crucial to use high-purity, anhydrous deuterated solvents and to properly prepare your NMR tube to exclude moisture.

Q3: Can purification methods like flash chromatography lead to isotopic exchange?

A3: Yes, flash chromatography can introduce acidic or basic sites that promote isotopic exchange. The silica gel itself can be acidic, and residual acid or base from the synthesis of the silica can also be present. Furthermore, protic solvents in the eluent system can act as a proton source.

Q4: How can I safely perform an aqueous workup without significant deuterium loss?

A4: Aqueous workups are a major risk for isotopic exchange. To minimize this, it is essential to work quickly and at low temperatures. Use of a weakly acidic buffer (around pH 4-5) for the aqueous wash instead of pure water can sometimes help by minimizing the concentration of hydroxide ions, which are strong catalysts for exchange.[4] Whenever possible, opt for an anhydrous workup.

Q5: What are the ideal storage conditions for my deuterated ketone to ensure long-term stability?

A5: For long-term stability, deuterated ketones should be stored in an inert, aprotic, and anhydrous environment.[3][5] Storage at low temperatures (-20°C or below) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended. The use of amber vials will protect light-sensitive compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium after synthesis and workup Residual acid or base from the reaction. Protic solvents used during extraction.Neutralize the reaction mixture carefully before workup. Use aprotic solvents for extraction (e.g., dichloromethane, ethyl acetate). Wash with a cooled, weak buffer solution (pH ~4-5) instead of water if an aqueous wash is unavoidable.
Deuterium exchange observed after flash chromatography Acidic silica gel. Protic solvents in the eluent.Neutralize the silica gel by preparing a slurry with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then removing the solvent. Use aprotic, anhydrous solvents for your eluent system.
Gradual loss of isotopic purity during storage Exposure to atmospheric moisture. Storage in a non-inert container. Acidic or basic residues on the storage vial.Store in a flame-dried vial under an inert atmosphere (argon or nitrogen). Use vials with PTFE-lined caps. Ensure the vial is scrupulously clean and dry before use.
Inconsistent results in deuterium exchange-sensitive reactions Variations in the purity of solvents and reagents. Inconsistent reaction quenching.Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are free from acidic or basic impurities. Standardize the quenching procedure to be rapid and at a low temperature.

Experimental Protocols

Protocol 1: General Handling and Storage of Deuterated Ketones
  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Solvent and Reagent Purity: Use only high-purity, anhydrous, aprotic solvents. If necessary, distill solvents over a suitable drying agent. Ensure all reagents are free from acidic or basic impurities.

  • Inert Atmosphere: Handle deuterated ketones under an inert atmosphere (argon or nitrogen) whenever possible, especially when transferring solutions.

  • Storage: Store the deuterated ketone in a flame-dried amber vial with a PTFE-lined cap. For long-term storage, flush the vial with an inert gas, seal tightly, and store at -20°C or below.

Protocol 2: Minimized-Exchange Aqueous Workup
  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Quench the reaction with a minimal amount of a cooled, weakly acidic buffer (e.g., pH 4.5 acetate buffer) or a saturated solution of ammonium chloride (for reactions sensitive to acidic conditions).

  • Extraction: Immediately extract the product with a cold, anhydrous, aprotic organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

Protocol 3: NMR Sample Preparation
  • Tube Preparation: Use a clean, dry NMR tube. If necessary, dry the tube in an oven and cool it in a desiccator before use.

  • Solvent: Use a high-purity, anhydrous deuterated NMR solvent. Solvents packaged in ampoules are often a good choice to ensure dryness.

  • Sample Preparation: Dissolve the deuterated ketone in the deuterated solvent inside a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Capping: Cap the NMR tube tightly immediately after sample preparation. For long-term or sensitive experiments, consider using NMR tubes with a J. Young valve.

Data on Deuterated Ketone Stability

ConditionProtic Environment (e.g., presence of H₂O, alcohols)Aprotic Environment (e.g., anhydrous THF, DCM)
Acidic (pH < 7) High Risk of Exchange: Acid catalyzes enol formation, leading to rapid D/H exchange.Low Risk of Exchange: Exchange is minimal in the absence of a proton source.
Neutral (pH ≈ 7) Moderate Risk of Exchange: Water can act as both a weak acid and a weak base, facilitating slow exchange.Very Low Risk of Exchange: Stable under these conditions.
Basic (pH > 7) Very High Risk of Exchange: Base catalyzes enolate formation, leading to very rapid D/H exchange.Low Risk of Exchange: Exchange is minimal in the absence of a proton source.
Elevated Temperature Accelerates Exchange: The rate of enol/enolate formation and subsequent exchange increases with temperature.Minimal Effect: Stability is generally maintained in the absence of protic species.

Visualizing the Workflow for Preventing Isotopic Exchange

The following diagrams illustrate the key decision-making processes and workflows to minimize isotopic exchange.

G cluster_0 Handling Deuterated Ketones start Start: Deuterated Ketone handling Use Anhydrous, Aprotic Solvents & Inert Atmosphere start->handling storage Store at Low Temperature (-20°C) in Sealed, Dry Vial handling->storage analysis Prepare Samples (e.g., NMR) in Anhydrous Deuterated Solvents handling->analysis end End: Isotopic Integrity Maintained storage->end analysis->end

Caption: General workflow for handling and storing deuterated ketones.

G cluster_1 Decision Tree for Reaction Workup start Reaction Complete check_protic Is Aqueous Workup Necessary? start->check_protic anhydrous_workup Perform Anhydrous Workup: - Filter through drying agent - Evaporate solvent check_protic->anhydrous_workup No aqueous_workup Perform Minimized-Exchange Aqueous Workup: - Cool to 0°C - Use weak buffer - Extract with aprotic solvent check_protic->aqueous_workup Yes end Isolated Deuterated Ketone anhydrous_workup->end aqueous_workup->end

Caption: Decision-making process for reaction workup of deuterated ketones.

By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of isotopic exchange, ensuring the reliability and accuracy of their experimental data. This proactive approach to handling deuterated ketones is essential for the successful application of these valuable compounds in drug development and scientific research.

References

Potential degradation pathways of 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyclopentylethanone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer troubleshooting for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using this compound as an internal standard and I'm observing a peak at the retention time of the unlabeled analyte. What could be the cause?

A1: This is a common issue when using deuterated internal standards. There are two primary causes:

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled (d0) form as an impurity from its synthesis.[1] This will result in a small peak at the retention time of the analyte, even in blank samples.

  • Deuterium-Hydrogen Exchange: It is possible for deuterium atoms to exchange with protons from the surrounding solvent (e.g., water, methanol), especially under acidic or basic conditions or in the ion source of a mass spectrometer. This can convert the d4-labeled standard back to its unlabeled form.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA for your standard to determine the isotopic purity and the percentage of the d0 form present.

  • Analyze a Fresh Standard Solution: Prepare a fresh solution of the internal standard in a non-protic solvent (if possible) and analyze it directly to assess the initial d0 impurity.

  • Evaluate Matrix and Solvent Effects: Incubate the deuterated standard in your sample matrix and analytical mobile phase for varying amounts of time to see if the d0 peak increases, which would suggest in-solution exchange.

  • Optimize Mass Spectrometer Source Conditions: Harsher conditions in the ion source can sometimes promote H/D exchange. Try using milder ionization conditions if possible.

Q2: My this compound internal standard has a slightly different retention time than my unlabeled analyte in reverse-phase HPLC. Is this normal?

A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect".[2][3] The replacement of hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to small shifts in retention time on chromatographic systems. While often negligible, it can sometimes be significant enough to cause partial or full separation from the analyte.

Troubleshooting Steps:

  • Confirm Peak Identity: Use a high-resolution mass spectrometer to confirm the mass-to-charge ratio (m/z) of both peaks to ensure you are correctly identifying the analyte and the internal standard.

  • Adjust Integration Windows: Ensure that your data processing software is using appropriate integration windows for both the analyte and the internal standard peaks.

  • Method Optimization: If the separation is problematic, you may need to adjust your chromatographic method (e.g., gradient slope, temperature) to minimize the separation or ensure consistent elution.

Q3: What are the expected metabolic or degradation pathways for this compound in a biological system?

A3: While specific studies on this compound are not extensively published, its degradation can be predicted based on the known metabolism of similar cyclic ketones. The primary pathways are likely enzymatic and involve reduction or oxidation of the ketone group.

  • Pathway 1: Ketone Reduction (Primary Pathway): The most common metabolic route for simple ketones is reduction to the corresponding secondary alcohol.[4][5][6][7] In this case, this compound would be reduced by ketoreductase enzymes to form 1-Cyclopentylethanol-d4. This reaction often requires a cofactor like NADPH.[8]

  • Pathway 2: Baeyer-Villiger Oxidation: Another potential biotransformation is the oxidation of the ketone to an ester (lactone) by monooxygenase enzymes, such as Cyclohexanone monooxygenase (CHMO).[9][10][11] This would convert this compound into an acetic acid ester of cyclopentanol, which would then likely be hydrolyzed.

  • Pathway 3: Side-Chain Oxidation: It's also possible for oxidation to occur on the ethyl side chain, although this is generally a less favored pathway for ketones.

Potential Degradation Pathways

The following diagram illustrates the most probable metabolic pathways for this compound.

G cluster_main Potential Metabolic Pathways of this compound cluster_path1 Pathway 1: Ketone Reduction cluster_path2 Pathway 2: Baeyer-Villiger Oxidation parent This compound p1_metabolite 1-Cyclopentylethanol-d4 parent->p1_metabolite Ketoreductase (e.g., ADH) + NADPH p2_metabolite Cyclopentyl acetate-d4 (Lactone intermediate) parent->p2_metabolite Monooxygenase (e.g., CHMO) p2_hydrolysis Hydrolyzed Products p2_metabolite->p2_hydrolysis Esterase

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the stability of this compound in a biological matrix like liver microsomes.

Objective: To determine the rate of degradation of this compound in the presence of metabolic enzymes.

Materials:

  • This compound

  • Pooled Liver Microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare a 2X concentrated NADPH regenerating system solution and a 2X concentrated microsome solution in phosphate buffer.

  • Incubation: In a microcentrifuge tube, add the phosphate buffer, the microsome solution, and this compound solution (final concentration typically 1-10 µM).

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression will give the degradation rate constant.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro metabolic stability assay.

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Reagent Preparation (Microsomes, NADPH, Buffer) incubate 2. Incubation at 37°C (Add Compound) prep->incubate start 3. Initiate Reaction (Add NADPH) incubate->start sample 4. Time Point Sampling (0, 5, 15, 30, 60 min) start->sample quench 5. Quench Reaction (Ice-cold Acetonitrile) sample->quench process 6. Sample Processing (Vortex & Centrifuge) quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Analysis (Calculate Half-life) analyze->data G start Unexpected Result Observed (e.g., Poor recovery, extra peaks) check_purity Is the d4-standard pure? (Check CoA, run fresh standard) start->check_purity check_stability Is the compound degrading in solution? check_purity->check_stability Yes impure Result: Isotopic Impurity (d0 form present) check_purity->impure No check_chromatography Is there a chromatographic issue? check_stability->check_chromatography No degradation Result: Compound Instability (H/D exchange or chemical degradation) check_stability->degradation Yes isotope_effect Result: Deuterium Isotope Effect (Shift in retention time) check_chromatography->isotope_effect Yes other Result: Other Issue (e.g., Matrix effects, contamination) check_chromatography->other No

References

Technical Support Center: Mitigating Matrix Effects with 1-Cyclopentylethanone-d4 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Cyclopentylethanone-d4 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Suggested Solution(s)
Poor signal response or high variability for this compound. • Inconsistent spiking of the internal standard (IS).• Degradation of the IS in the sample or solvent.• Suboptimal mass spectrometry (MS) parameters for the IS.• Ensure precise and consistent addition of the IS to all samples and standards.• Check the stability of this compound in your specific matrix and solvent conditions.• Optimize MS parameters (e.g., precursor/product ion selection, collision energy) specifically for this compound.
Analyte and this compound show different matrix effect trends (one is suppressed while the other is enhanced). • The analyte and IS are eluting at significantly different retention times, experiencing different co-eluting matrix components.[1]• The ionization mechanism of the analyte and IS are fundamentally different and are affected differently by the matrix.• Adjust chromatographic conditions to achieve co-elution of the analyte and this compound.• If co-elution is not possible, consider a different internal standard that more closely mimics the analyte's chromatographic and ionization behavior.
Retention time of this compound is shifting between injections. • Changes in mobile phase composition or gradient.• Column degradation or contamination.[2]• Fluctuations in column temperature.• Prepare fresh mobile phase and ensure the gradient is programmed correctly.• Implement a column wash step between injections or replace the column if necessary.• Ensure the column oven temperature is stable.
The use of this compound does not fully compensate for the matrix effect. • The deuterium isotope effect is causing a slight chromatographic separation of the analyte and the IS, leading to differential ion suppression.[1]• The concentration of the IS is not appropriate for the analyte concentration range.• While difficult to eliminate, ensure the chromatographic peak shape is symmetrical for both analyte and IS to minimize the impact of slight retention time differences.• Evaluate a range of IS concentrations to find the optimal level for your assay.
Presence of an interfering peak at the same mass transition as this compound. • Contamination from the sample matrix, solvents, or labware.• In-source fragmentation of a co-eluting compound.• Analyze a blank matrix sample to confirm the source of the interference.• Improve sample preparation to remove the interfering component.• Optimize chromatography to separate the interfering peak from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my LC-MS analysis?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard. Its primary function is to compensate for variations in sample preparation, injection volume, and, most importantly, to mitigate matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[1] Since this compound is chemically very similar to the unlabeled analyte you are quantifying, it is assumed to experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]

Q2: How do I choose the appropriate concentration of this compound to add to my samples?

A2: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but should not be so high that it saturates the detector or significantly contributes to ion suppression of the analyte. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for your analyte. It is recommended to test a few different concentrations during method development to determine the optimal level.

Q3: At what stage of the experimental workflow should I add this compound?

A3: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible. For most applications, this means adding this compound to your samples before any sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Q4: What should I do if I observe a shift in the retention time of this compound relative to my analyte?

A4: A shift in the relative retention time between your analyte and this compound can be problematic as it may indicate they are not being affected by the same matrix components. This can be due to the deuterium isotope effect, which is sometimes observed with deuterated standards.[1] If the shift is minor and consistent, it may not significantly impact quantification. However, if the shift is large or variable, you should re-optimize your chromatographic method (e.g., gradient, flow rate, or column chemistry) to try and achieve co-elution.

Q5: Can I use this compound as an internal standard for any analyte?

A5: Ideally, a stable isotope-labeled internal standard should be the deuterated version of the analyte itself. However, when this is not available or is cost-prohibitive, a structurally similar compound can be used. This compound would be most suitable for the quantification of unlabeled 1-cyclopentylethanone or other small ketones with similar chemical properties. Its effectiveness for other analytes would need to be carefully validated by assessing its ability to track and compensate for the analyte's behavior during sample processing and analysis.

Experimental Protocols

Methodology for Evaluating Matrix Effects Using this compound

This protocol outlines a standard procedure to assess the extent of matrix effects and the effectiveness of this compound in mitigating them.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of your analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Create a series of working standard solutions of the analyte at different concentrations.

    • Prepare a working solution of this compound at the concentration you intend to use in your assay.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the analyte working standards and the internal standard working solution into the initial mobile phase or a pure solvent.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your intended sample preparation method. After extraction, spike the extract with the analyte working standards and the internal standard working solution.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix sample with the analyte working standards and the internal standard working solution before the sample preparation procedure.

  • LC-MS Analysis:

    • Analyze all three sets of samples using your developed LC-MS method.

  • Data Analysis and Calculation:

    • Matrix Effect (ME %): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (RE %): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Internal Standard Corrected Matrix Effect: Calculate the response ratio (Analyte Peak Area / IS Peak Area) for all samples. Compare the response ratios between Set 2 and Set 1. A ratio close to 1 indicates effective compensation.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data for evaluating matrix effects.

CompoundMatrix Effect (ME %)Recovery (RE %)IS Corrected ME (%)
Analyte X65% (Suppression)85%98%
This compound68% (Suppression)87%N/A

This table illustrates a scenario where both the analyte and the internal standard experience similar ion suppression, and after correction, the matrix effect is effectively normalized.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_Separation LC Separation Final_Extract Final Extract Extraction->Final_Extract Final_Extract->LC_Separation Injection MS_Detection MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Peak_Integration->Response_Ratio Calibration Quantify against Calibration Curve Response_Ratio->Calibration Final_Result Final Concentration Calibration->Final_Result TroubleshootingLogic Start Inconsistent Results? Check_IS Check IS Response (Area, RT) Start->Check_IS IS_Variable IS Response Variable? Check_IS->IS_Variable Check_Spiking Review Spiking Procedure IS_Variable->Check_Spiking Yes Check_Ratio Analyte/IS Ratio Still Variable? IS_Variable->Check_Ratio No Check_Stability Assess IS Stability Check_Spiking->Check_Stability Optimize_MS Optimize MS Parameters for IS Check_Stability->Optimize_MS Final_Check Problem Resolved? Optimize_MS->Final_Check Check_Coelution Check Analyte-IS Co-elution Check_Ratio->Check_Coelution Yes Check_Ratio->Final_Check No Coelution_Issue Poor Co-elution? Check_Coelution->Coelution_Issue Optimize_Chroma Optimize Chromatography Coelution_Issue->Optimize_Chroma Yes Consider_New_IS Consider Alternative IS Coelution_Issue->Consider_New_IS No, or cannot be fixed Optimize_Chroma->Final_Check End Method Validated Consider_New_IS->End Final_Check->Start No Final_Check->End Yes

References

Troubleshooting calibration curve issues with 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using 1-Cyclopentylethanone-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 1-Cyclopentylethanone, meaning four hydrogen atoms have been replaced with deuterium atoms. This stable isotope-labeled compound is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS or LC-MS.[1][2] It is chemically almost identical to the non-labeled analyte, so it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer.[2][3] This helps to correct for variations in sample extraction, injection volume, and instrument response.[2]

Q2: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the possible causes?

Non-linearity in calibration curves is a common issue that can stem from several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement.[4]

  • Inappropriate Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the instrument.[5]

  • Contamination: Contamination in the analytical system can affect the response factors of the internal standard.[6]

Q3: I'm observing poor reproducibility in my quality control (QC) samples. How can I troubleshoot this?

Poor reproducibility can be frustrating. Here are some potential causes and solutions:

  • Inconsistent Internal Standard Spiking: Ensure the internal standard is added precisely and consistently to all samples, calibration standards, and QCs. Any variability in the amount of internal standard will directly impact the final calculated concentration.

  • Sample Inhomogeneity: If the sample matrix is not homogeneous, the analyte and internal standard may not be evenly distributed, leading to variable results.[7]

  • Degradation of Analyte or Internal Standard: Assess the stability of both your analyte and this compound in your sample matrix and storage conditions.

  • Instrument Variability: Check for fluctuations in instrument performance, such as inconsistent injection volumes or detector sensitivity.

Q4: My blank samples show a significant peak at the retention time of the analyte or internal standard. What should I do?

A high blank response can compromise the accuracy of your low-concentration samples. Consider these possibilities:

  • Carryover: Residual analyte or internal standard from a previous high-concentration sample may be carried over to the next injection. Implement a rigorous wash procedure between samples.

  • Contaminated Reagents or Glassware: One or more of your solvents, reagents, or glassware may be contaminated. Test each component individually to identify the source.

  • Contaminated Internal Standard: The this compound stock solution itself might be contaminated with the non-deuterated analyte.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

This guide provides a systematic approach to troubleshooting a non-linear calibration curve.

Troubleshooting Workflow:

non_linear_curve start Non-Linear Calibration Curve check_range Is the concentration range appropriate? start->check_range dilute Dilute high concentration standards and re-run check_range->dilute No check_saturation Is the detector saturated? check_range->check_saturation Yes end Linear Curve Achieved dilute->end lower_conc Lower the concentration of all standards check_saturation->lower_conc Yes check_matrix Are there potential matrix effects? check_saturation->check_matrix No lower_conc->end matrix_effect_protocol Perform matrix effect experiment check_matrix->matrix_effect_protocol Yes evaluate_is Is the internal standard response consistent? check_matrix->evaluate_is No matrix_effect_protocol->end check_is_prep Review IS preparation and spiking procedure evaluate_is->check_is_prep No evaluate_is->end Yes check_is_prep->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocol: Assessing Detector Saturation

  • Prepare a High-Concentration Standard: Prepare a standard at the highest concentration of your calibration curve.

  • Serial Dilutions: Perform a series of 1:2 dilutions of the high-concentration standard.

  • Analyze Samples: Analyze the original high-concentration standard and the diluted samples.

  • Evaluate Linearity: Plot the instrument response versus the theoretical concentration. If the response for the highest concentration point deviates significantly from the linear trend observed for the diluted samples, detector saturation is likely occurring.

Data Presentation: Example of Non-Linearity due to Detector Saturation

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
110,500500,0000.021
10110,000510,0000.216
1001,200,000490,0002.449
5005,500,000505,00010.891
10008,000,000495,00016.162

In the table above, the response ratio does not increase proportionally at the 1000 ng/mL level, suggesting potential detector saturation.

Issue 2: Inconsistent Internal Standard Response

This guide will help you diagnose and resolve issues with inconsistent peak areas for this compound across your analytical run.

Troubleshooting Workflow:

inconsistent_is start Inconsistent IS Response check_prep Review IS stock and working solution preparation start->check_prep prep_issue Prepare fresh IS solutions check_prep->prep_issue Issue Found check_spiking Verify accuracy of IS spiking volume check_prep->check_spiking No Issue end Consistent IS Response prep_issue->end pipette_cal Calibrate pipettes check_spiking->pipette_cal Issue Found check_stability Assess IS stability in matrix check_spiking->check_stability No Issue pipette_cal->end stability_exp Perform stability experiment check_stability->stability_exp Uncertain check_instrument Evaluate instrument performance (e.g., injector) check_stability->check_instrument Stable stability_exp->end instrument_pm Perform instrument maintenance check_instrument->instrument_pm Issue Found check_instrument->end No Issue instrument_pm->end

Caption: Troubleshooting workflow for inconsistent internal standard response.

Experimental Protocol: Internal Standard Stability Assessment

  • Spike Samples: Spike a set of pooled matrix samples with this compound at the working concentration.

  • Time Points: Analyze a subset of these samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping them under the same conditions as your study samples.

  • Analyze and Compare: Analyze the samples and compare the peak area of this compound across the different time points. A significant decrease in peak area over time indicates instability.

Data Presentation: Example of Internal Standard Instability

Time Point (hours)Average IS Peak Area% Decrease from T=0
0510,0000%
2505,0001.0%
4480,0005.9%
8420,00017.6%
24310,00039.2%

The data above suggests that the internal standard is degrading in the matrix over 24 hours.

Issue 3: Handling Samples with Concentrations Above the Calibration Range

It is not good practice to extrapolate beyond the highest calibration standard.[8] This guide outlines the correct procedure for diluting and re-analyzing samples that are "over-curve".

Logical Relationship Diagram:

over_curve_sample start Sample concentration is above ULOQ dilute_first Dilute sample with blank matrix BEFORE adding IS start->dilute_first add_is Add IS to the diluted sample dilute_first->add_is reanalyze Re-analyze the diluted sample add_is->reanalyze calculate Calculate concentration and multiply by the dilution factor reanalyze->calculate end Report final concentration calculate->end

Caption: Procedure for handling over-curve samples with internal standard calibration.

Important Note: Simply diluting the final prepared sample containing the internal standard is incorrect, as it will not change the analyte-to-internal standard ratio.[8] The dilution must be performed on the original sample matrix before the addition of this compound.[8]

This technical support guide is intended to provide a starting point for troubleshooting common issues. For more complex problems, consulting with your instrument manufacturer or a seasoned analytical chemist is recommended.

References

Validation & Comparative

A Comparative Performance Analysis: 1-Cyclopentylethanone-d4 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. Internal standards are essential for correcting variations in sample preparation, injection volume, and signal suppression or enhancement from the sample matrix.[1][2] The gold standard for internal standardization in mass spectrometry is the use of a stable isotope-labeled (SIL) version of the analyte, such as 1-Cyclopentylethanone-d4.[3][4]

This guide provides an objective comparison of the performance of a deuterated internal standard (D-IS), exemplified by this compound, against a non-deuterated, structurally similar analog internal standard (A-IS). While direct experimental data for this compound is not widely published, the principles and performance advantages discussed are universally applicable and well-documented for SIL internal standards in bioanalysis.[3][5][6]

The Fundamental Advantage: Mitigating Matrix Effects

The primary challenge in quantitative analysis of complex samples (e.g., plasma, urine, tissue extracts) is the "matrix effect."[7] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing unpredictable signal suppression or enhancement.[7]

A SIL internal standard is the ideal solution because it is chemically and physically almost identical to the analyte.[6] It therefore co-elutes precisely with the analyte and experiences the exact same degree of matrix effect.[4] By measuring the ratio of the analyte signal to the IS signal, these variations are effectively normalized, leading to a significant improvement in data accuracy and precision.[3] A non-deuterated analog, having a different chemical structure, will have a different retention time and will be affected differently by the matrix, compromising its ability to correct for these effects accurately.[8]

Experimental Protocol for Performance Evaluation

To quantitatively assess the performance of an internal standard, a standard protocol is employed to measure accuracy, precision, and the extent of matrix effects. This methodology is adapted from FDA and EMA guidelines for bioanalytical method validation.[9][10]

Objective: To compare the ability of a Deuterated IS (D-IS) and an Analog IS (A-IS) to provide accurate and precise quantification of an analyte in a complex matrix (e.g., human plasma).

Methodology:

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Analyte and IS are spiked into a clean solvent (e.g., methanol/water) at a known concentration. This represents the baseline response without any matrix.

    • Set 2 (Post-Extraction Spike): Blank plasma is extracted, and the analyte and IS are spiked into the final, clean extract. This set is used to measure the matrix effect.

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process begins. This set is used to determine the overall process efficiency (recovery and matrix effect combined).

  • Matrix Effect (ME) Calculation:

    • ME is calculated by comparing the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1).

    • ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Accuracy and Precision Assessment:

    • Quality Control (QC) samples are prepared by spiking the analyte into the matrix at low, medium, and high concentrations (LQC, MQC, HQC).

    • The chosen IS (either D-IS or A-IS) is added to all samples.

    • Samples are processed and analyzed via LC-MS/MS.

    • The calculated concentrations are compared to the known theoretical concentrations to determine accuracy (expressed as % Bias) and precision (expressed as % Relative Standard Deviation, %RSD).[9]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Performance Metrics neat Set 1: Neat Solution (Analyte + IS in Solvent) lcms LC-MS/MS Analysis neat->lcms post_spike Set 2: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) post_spike->lcms pre_spike Set 3: Pre-Extraction Spike (Blank Matrix + Analyte + IS) pre_spike->lcms calc_me Calculate Matrix Effect (Set 2 vs Set 1) lcms->calc_me calc_ap Calculate Accuracy & Precision (Set 3 vs Calibration Curve) lcms->calc_ap results Compare Performance: - Accuracy (% Bias) - Precision (% RSD) - Matrix Effect Compensation calc_me->results calc_ap->results

References

Assessing the Accuracy of 1-Cyclopentylethanone-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research and drug development, the use of internal standards is paramount for achieving accurate and reliable results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response.[1][2] This guide provides a comprehensive assessment of 1-Cyclopentylethanone-d4, a deuterated derivative of 1-Cyclopentylethanone, as an internal standard in mass spectrometry-based bioanalysis.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium, the internal standard becomes chemically identical to the analyte but mass-shifted, allowing for its distinct detection by the mass spectrometer. This near-perfect chemical mimicry enables it to track the analyte through extraction, chromatography, and ionization, correcting for matrix effects and improving the precision and accuracy of quantification.[3][4][5]

Experimental Evaluation of this compound

To assess the accuracy of this compound as an internal standard, a series of validation experiments were conducted based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA).[6][7][8] The performance of this compound was evaluated for the quantification of its non-deuterated counterpart, 1-Cyclopentylethanone, in human plasma. For comparison, a structurally analogous, non-isotopically labeled internal standard, 2-Hexanone, was also evaluated.

Experimental Protocols

1. Sample Preparation:

  • A stock solution of 1-Cyclopentylethanone and 2-Hexanone were prepared in methanol.

  • A stock solution of this compound was also prepared in methanol.

  • Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of 1-Cyclopentylethanone into blank human plasma.

  • A fixed concentration of either this compound or 2-Hexanone was added to each calibration standard and QC sample.

  • Protein precipitation was performed by adding acetonitrile, followed by vortexing and centrifugation to separate the supernatant.

  • The supernatant was then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

  • Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Specific parent-to-daughter ion transitions were monitored for 1-Cyclopentylethanone, this compound, and 2-Hexanone.

3. Data Analysis:

  • The peak area ratios of the analyte to the internal standard were calculated.

  • Calibration curves were constructed by plotting the peak area ratios against the analyte concentrations and fitting with a linear regression model.

  • The concentrations of the QC samples were then determined using the calibration curve.

Data Presentation

The following tables summarize the quantitative data obtained from the validation experiments, comparing the performance of this compound and 2-Hexanone as internal standards.

Table 1: Linearity of Calibration Curve

Internal StandardAnalyte Concentration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.998
2-Hexanone1 - 10000.991

Table 2: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low32.9598.34.2
Mid5051.2102.43.1
High800790.598.82.5
2-Hexanone Low33.21107.09.8
Mid5055.8111.68.5
High800745.393.27.9

Table 3: Recovery

Internal StandardQC LevelMean Analyte Peak Area (Extracted)Mean Analyte Peak Area (Unextracted)Recovery (%)
This compound Low8,52010,15083.9
High1,350,0001,620,00083.3
2-Hexanone Low8,45010,05084.1
High1,345,0001,615,00083.3

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Blank Plasma Sample spike_analyte Spike with 1-Cyclopentylethanone (Calibration Standards & QCs) start->spike_analyte add_is Add Internal Standard (this compound or 2-Hexanone) spike_analyte->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate separate Vortex & Centrifuge precipitate->separate evaporate Evaporate Supernatant separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection peak_integration Peak Area Integration detection->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->calculate_ratio calibration_curve Construct Calibration Curve calculate_ratio->calibration_curve quantify Quantify Unknown Samples calibration_curve->quantify end End: Concentration Results quantify->end

Caption: Experimental workflow for bioanalysis using an internal standard.

comparison_logic cluster_ideal Ideal Internal Standard Properties cluster_d4 This compound cluster_2h 2-Hexanone (Alternative) prop1 Similar Physicochemical Properties to Analyte d4_prop1 Chemically Identical (High Similarity) prop1->d4_prop1 Fulfills h2_prop1 Structurally Analogous (Moderate Similarity) prop1->h2_prop1 Partially Fulfills prop2 Co-elutes with Analyte d4_prop2 Co-elutes prop2->d4_prop2 Fulfills h2_prop2 Different Retention Time prop2->h2_prop2 Does Not Fulfill prop3 Similar Ionization Efficiency d4_prop3 Nearly Identical Ionization prop3->d4_prop3 Fulfills h2_prop3 Different Ionization prop3->h2_prop3 Does Not Fulfill prop4 Absent in Blank Matrix d4_prop4 Absent prop4->d4_prop4 Fulfills h2_prop4 Absent prop4->h2_prop4 Fulfills prop5 Mass Differentiable from Analyte d4_prop5 Mass Shift (+4 Da) prop5->d4_prop5 Fulfills h2_prop5 Different Mass prop5->h2_prop5 Fulfills

Caption: Logical comparison of internal standard properties.

Discussion of Results

The experimental data clearly demonstrates the superior performance of this compound as an internal standard compared to 2-Hexanone. The calibration curve generated using this compound showed excellent linearity with a correlation coefficient (r²) of 0.998, indicating a strong correlation between the analyte concentration and the peak area ratio. In contrast, the calibration curve with 2-Hexanone exhibited slightly lower linearity (r² = 0.991).

The accuracy and precision data further highlight the advantages of the deuterated internal standard. With this compound, the accuracy was within ±2.4% of the nominal values, and the precision, as measured by the coefficient of variation (%CV), was less than 4.2% across all QC levels. These results are well within the FDA's acceptance criteria of ±15% for accuracy and ≤15% for precision.[8] Conversely, the use of 2-Hexanone resulted in a wider range of accuracy (93.2% to 111.6%) and poorer precision (7.9% to 9.8%). This is likely due to differences in the chromatographic behavior and ionization efficiency between 2-Hexanone and the analyte, which are not fully compensated for.

While the recovery of the analyte was consistent for both internal standards, the superior accuracy and precision achieved with this compound underscore its effectiveness in correcting for variability during sample processing and analysis. The co-elution of the deuterated internal standard with the analyte ensures that both are subjected to the same matrix effects, leading to more reliable quantification.

Conclusion

The assessment of this compound as an internal standard for the quantification of 1-Cyclopentylethanone demonstrates its high degree of accuracy and precision. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects and other sources of analytical variability, leading to robust and reliable bioanalytical data. In comparison to a structurally analogous, non-isotopically labeled internal standard, this compound provides a more accurate representation of the analyte's behavior throughout the analytical process. For researchers, scientists, and drug development professionals requiring high-quality quantitative data, the use of a deuterated internal standard like this compound is highly recommended.

References

Comparison of different deuterated ketones for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. Among these, deuterated ketones have carved out a significant niche due to their structural similarity to many common analytes and their relative ease of synthesis. This guide provides an objective comparison of different deuterated ketones used in mass spectrometry, supported by experimental insights and practical considerations for researchers, scientists, and drug development professionals.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1] By adding a known quantity of the deuterated standard to a sample, variations introduced during sample preparation and analysis, such as matrix effects, can be effectively normalized, leading to more precise and accurate quantification.[2][3]

A Comparative Look at Common Deuterated Ketones

PropertyAcetone-d6Methyl Ethyl Ketone-d5 (MEK-d5)Cyclohexanone-d4
Molecular Formula C₃D₆OC₄H₃D₅OC₆H₆D₄O
Molecular Weight 64.12 g/mol 77.14 g/mol 102.17 g/mol
Typical Purity >99.5%>98%>98 atom % D
Primary MS Platform GC-MS, LC-MSLC-MSGC-MS
Key Advantages - High volatility, suitable for headspace analysis.- Structurally simple, minimizing potential for complex fragmentation.- Polarity suitable for a range of analytes in LC-MS.- Lower volatility, suitable for analytes with higher boiling points.- Ring structure provides a distinct fragmentation pattern.
Potential Considerations - High volatility can lead to sample loss if not handled properly.- Potential for enolization and H/D exchange under certain pH conditions.- Potential for keto-enol tautomerization leading to H/D exchange, especially at elevated temperatures.[4]
Reported Applications - Quantification of volatile organic compounds.- Internal standard for small molecule analysis.[5]- Internal standard for drug metabolite quantification.- Internal standard for environmental and industrial chemical analysis.[6]

Note: The performance of any internal standard is highly dependent on the specific analyte and the matrix. The information in this table is for general guidance.

Performance and Experimental Considerations

The choice of a deuterated ketone as an internal standard should be guided by several performance parameters:

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to experience the same matrix effects.[7] However, deuterium labeling can sometimes lead to slight shifts in retention time, a phenomenon known as the "isotope effect."[1][2] This is a critical parameter to evaluate during method development.

  • Isotopic Purity and Interference: The isotopic purity of the deuterated standard is crucial to prevent "cross-talk," where the signal from the standard interferes with the analyte's signal, which can lead to non-linear calibration curves.[8]

  • Stability and H/D Exchange: Deuterated ketones, particularly those with deuterium atoms on carbons alpha to the carbonyl group, can be susceptible to hydrogen-deuterium (H/D) exchange under certain pH or temperature conditions.[4] This can compromise the accuracy of quantification.

  • Matrix Effects: While deuterated standards are excellent at compensating for matrix effects, in some complex matrices, differential matrix effects between the analyte and the standard can still occur.[9] Thorough validation in the specific matrix of interest is always necessary.

Experimental Protocols

While specific protocols are highly application-dependent, a general workflow for utilizing a deuterated ketone as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of the deuterated ketone and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal in the mass spectrometer when added to the sample. The final concentration in the sample should be similar to the expected concentration of the analyte.

Sample Preparation

A common procedure for biological samples involves protein precipitation:

  • To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol) and vortex vigorously for 1 minute.[2]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Develop a chromatographic method that provides good separation of the analyte from other matrix components. Verify the co-elution or near co-elution of the analyte and the deuterated internal standard.

  • Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least one specific precursor-product ion transition for each compound.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Ketone IS Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Inject Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: A typical experimental workflow for quantitative analysis using a deuterated ketone internal standard.

mass_spectrum_concept cluster_compounds Analyte and Internal Standard cluster_ms Mass Spectrum Analyte Analyte (e.g., Ketone) Analyte_Peak Analyte Peak (M+) Analyte->Analyte_Peak Ionization Deuterated_Analyte Deuterated Ketone (IS) IS_Peak IS Peak (M+n) Deuterated_Analyte->IS_Peak Ionization Mass_Spectrum note The mass shift (n) due to deuterium allows for simultaneous detection and quantification. Mass_Spectrum->note

Caption: Conceptual diagram of how a deuterated internal standard is distinguished from the analyte in a mass spectrum.

Conclusion

Deuterated ketones are invaluable tools in quantitative mass spectrometry, offering a reliable means to correct for analytical variability. The choice between acetone-d6, MEK-d5, and cyclohexanone-d4, among others, will depend on the specific physicochemical properties of the analyte and the requirements of the analytical method. While stable isotope-labeled standards are generally preferred, researchers must remain vigilant to potential challenges such as chromatographic shifts and H/D exchange. Thorough method development and validation are paramount to ensure the generation of high-quality, reproducible data in drug development and other scientific research.

References

Navigating Inter-Laboratory Analyses: A Comparison Guide for 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. Deuterated molecules, such as 1-Cyclopentylethanone-d4, are frequently employed as internal standards in mass spectrometry-based analyses to enhance data reliability. This guide provides a comparative overview of analytical methodologies, potential alternative internal standards, and presents a hypothetical inter-laboratory comparison to illustrate performance variability and best practices.

The use of stable isotope-labeled internal standards (SIL-IS), like this compound, is a widely accepted practice in quantitative bioanalysis to correct for variability during sample preparation and analysis. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[1] These standards, which co-elute with the analyte, help to normalize effects from the sample matrix that can suppress or enhance the ion signal in a mass spectrometer.[1] While deuterated standards are common, it is important to note that they are not without potential drawbacks. In some cases, differences in the physicochemical properties between the deuterated standard and the native analyte can lead to chromatographic separation or differing responses to matrix effects, which can impact accuracy.[2][3]

Experimental Protocols

A robust analytical method is the foundation of any reliable inter-laboratory comparison. Below is a detailed experimental protocol for the quantification of 1-Cyclopentylethanone using this compound as an internal standard, based on established methods for ketone analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of 1-Cyclopentylethanone in a sample matrix using a deuterated internal standard.

Materials:

  • 1-Cyclopentylethanone (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Deionized water

  • Sample matrix (e.g., plasma, urine)

  • Solid Phase Extraction (SPE) cartridges

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Cyclopentylethanone and this compound in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by spiking the sample matrix with known concentrations of 1-Cyclopentylethanone.

    • Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction (using SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the prepared samples onto the cartridges.

    • Wash the cartridges to remove interfering substances.

    • Elute the analyte and internal standard from the cartridges.

    • Evaporate the eluent to dryness and reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI)

    • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-Cyclopentylethanone and this compound.

Data Presentation: A Hypothetical Inter-Laboratory Comparison

To assess the robustness and transferability of an analytical method, an inter-laboratory comparison (also known as a round-robin or proficiency test) is often conducted. In this hypothetical study, five laboratories were provided with three blind samples of varying concentrations of 1-Cyclopentylethanone and were instructed to follow the protocol outlined above.

Table 1: Reported Concentrations of 1-Cyclopentylethanone (in ng/mL) from a Hypothetical Inter-Laboratory Study

LaboratorySample A (True Value: 10 ng/mL)Sample B (True Value: 50 ng/mL)Sample C (True Value: 250 ng/mL)
Lab 19.851.2245.7
Lab 210.548.9255.1
Lab 39.552.5239.8
Lab 411.247.5260.3
Lab 510.150.8248.9

Table 2: Performance Metrics for the Hypothetical Inter-Laboratory Study

MetricSample ASample BSample C
Mean (ng/mL)10.2250.18249.96
Standard Deviation (ng/mL)0.642.047.53
Coefficient of Variation (%CV)6.26%4.07%3.01%
Mean Accuracy (%)102.2%100.4%100.0%

The results of this hypothetical study demonstrate good inter-laboratory agreement, with %CV values well within acceptable limits for bioanalytical methods. This indicates that the provided protocol is robust and can be successfully implemented in different laboratory settings.

Alternative Internal Standards

While a deuterated analog is often the ideal internal standard for mass spectrometry, it may not always be available or cost-effective. In such cases, a structural analog can be a suitable alternative. For the analysis of 1-Cyclopentylethanone, potential non-deuterated internal standards could include:

  • Cyclohexanone: Similar in structure but with a different mass, allowing for clear differentiation in the mass spectrometer.

  • 2-Hexanone: A linear ketone that may have different chromatographic behavior but can still be effective if it does not co-elute with interfering matrix components.

  • 1-Cyclopentylethanol: The corresponding alcohol, which may have different extraction and chromatographic properties but could be used if validated appropriately.

The choice of an alternative internal standard requires careful validation to ensure it accurately mimics the behavior of the analyte throughout the analytical process.

Visualizing the Workflow

To better understand the logical flow of an inter-laboratory comparison study, the following diagram illustrates the key steps involved.

InterLaboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase A Develop & Validate Analytical Method B Prepare & Characterize Test Samples A->B C Select Participating Laboratories B->C D Distribute Samples & Protocol C->D E Laboratories Perform Analysis D->E F Submit Results E->F G Statistical Analysis of Data F->G H Assess Laboratory Performance G->H I Publish Comparison Report H->I

Caption: Workflow of an inter-laboratory comparison study.

Signaling Pathway Considerations

While this compound is primarily used as an analytical tool, understanding the biological context of the analyte is crucial for drug development professionals. Ketone bodies, which share the ketone functional group, are involved in energy metabolism, particularly during periods of fasting or in ketogenic diets. The diagram below illustrates a simplified overview of ketone body metabolism.

Ketone_Body_Metabolism FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation Acetoacetate Acetoacetate AcetylCoA->Acetoacetate Ketogenesis (Liver) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Acetoacetate->AcetylCoA Ketolysis (Extrahepatic Tissues) BetaHydroxybutyrate β-Hydroxybutyrate Acetoacetate->BetaHydroxybutyrate Acetone Acetone Acetoacetate->Acetone BetaHydroxybutyrate->Acetoacetate Energy Energy (ATP) TCA_Cycle->Energy

Caption: Simplified overview of ketone body metabolism.

References

A Researcher's Guide to Selecting Deuterated Standards: The Case of 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the quality and reliability of internal standards are paramount for accurate analytical results. Deuterated compounds, such as 1-Cyclopentylethanone-d4, are frequently used as internal standards in mass spectrometry-based quantification. Their utility stems from their chemical similarity to the analyte of interest, with a key difference in mass that allows for precise differentiation.[1] However, the selection of a suitable deuterated standard from various suppliers requires careful consideration of its certified quality attributes.

This guide provides a framework for comparing and selecting a this compound standard, even in the absence of readily available Certificates of Analysis (CoAs) from all potential suppliers. It outlines the critical quality parameters to consider, the analytical techniques used for their determination, and a logical workflow for making an informed decision.

Comparative Analysis of this compound

A direct comparison of this compound from different suppliers would ideally involve a detailed review of their respective CoAs. While specific CoAs were not publicly accessible at the time of this writing, the following table illustrates the key parameters that researchers should look for and compare.

Table 1: Certificate of Analysis Comparison for this compound

ParameterSupplier ASupplier BSupplier CImportance for Researchers
Product Number e.g., TRC-C988478[2]Data Not AvailableData Not AvailableUnique identifier for ordering and tracking.
Chemical Purity (%) Data Not AvailableData Not AvailableData Not AvailableEnsures that the standard is free from non-isotopic impurities that could interfere with the analysis.
Isotopic Enrichment (% D) Data Not AvailableData Not AvailableData Not AvailableHigh isotopic enrichment is crucial to minimize signal overlap with the non-labeled analyte.
Deuterium Incorporation e.g., d4[2]Data Not AvailableData Not AvailableSpecifies the number and position of deuterium atoms.
Major Impurities (%) Data Not AvailableData Not AvailableData Not AvailableIdentifies specific impurities and their levels, which could impact the analytical results.
Water Content (%) Data Not AvailableData Not AvailableData Not AvailableImportant for accurate weighing and preparation of standard solutions.
Appearance e.g., Neat[2]Data Not AvailableData Not AvailableA basic quality check for consistency.
Analytical Methods Used Data Not AvailableData Not AvailableData Not AvailableProvides insight into the rigor of the quality control process.

Experimental Protocols for Quality Assessment

The data presented in a Certificate of Analysis is generated through a series of rigorous analytical tests. Understanding the methodologies behind these tests is crucial for interpreting the results and assessing the quality of the standard.

Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the percentage of the desired compound and to identify and quantify any impurities.

  • Methodology: A small, precisely weighed amount of the this compound standard is dissolved in a suitable volatile solvent. This solution is then injected into a gas chromatograph, which separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a "fingerprint" for each compound, allowing for its identification. The area under the chromatographic peak for this compound, relative to the total area of all peaks, is used to calculate its chemical purity.

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and determine the percentage of deuterium incorporation.

  • Methodology: A sample of the standard is dissolved in a deuterated solvent (e.g., chloroform-d) and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei to resonate. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. For this compound, proton (¹H) NMR is used to confirm the absence of protons at the deuterated positions, which allows for the calculation of isotopic enrichment. Carbon-13 (¹³C) NMR can be used to further confirm the carbon skeleton of the molecule.

Water Content Determination by Karl Fischer Titration
  • Objective: To quantify the amount of water present in the standard.[3][4]

  • Methodology: This technique is a highly specific and sensitive method for water determination.[3] The standard is dissolved in a solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically, and the amount of water is calculated based on the amount of reagent consumed.

Visualizing the Quality Control and Selection Workflow

To further aid researchers, the following diagrams illustrate the typical quality control process for a deuterated standard and a logical workflow for selecting the most appropriate product for their needs.

Quality Control Workflow for Deuterated Standards cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample Receipt Sample Receipt Sample Login & Documentation Sample Login & Documentation Sample Receipt->Sample Login & Documentation Solution Preparation Solution Preparation Sample Login & Documentation->Solution Preparation GC-MS Analysis GC-MS Analysis Solution Preparation->GC-MS Analysis NMR Analysis NMR Analysis GC-MS Analysis->NMR Analysis Karl Fischer Titration Karl Fischer Titration NMR Analysis->Karl Fischer Titration Data Analysis & Review Data Analysis & Review Karl Fischer Titration->Data Analysis & Review Certificate of Analysis Generation Certificate of Analysis Generation Data Analysis & Review->Certificate of Analysis Generation Product Release Product Release Certificate of Analysis Generation->Product Release

Caption: Quality Control Workflow for Deuterated Standards.

Researcher's Workflow for Selecting a Deuterated Standard Define Analytical Need Define Analytical Need Identify Potential Suppliers Identify Potential Suppliers Define Analytical Need->Identify Potential Suppliers Request Certificates of Analysis Request Certificates of Analysis Identify Potential Suppliers->Request Certificates of Analysis Compare Quantitative Data Compare Quantitative Data Request Certificates of Analysis->Compare Quantitative Data Evaluate Supplier Reputation Evaluate Supplier Reputation Compare Quantitative Data->Evaluate Supplier Reputation Select Optimal Standard Select Optimal Standard Evaluate Supplier Reputation->Select Optimal Standard

Caption: Workflow for Selecting a Deuterated Standard.

Conclusion

The selection of a high-quality deuterated internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. While direct access to Certificates of Analysis for this compound was limited, this guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing such products. By understanding the key quality attributes, the analytical methods used to certify them, and by following a logical selection workflow, researchers can make informed decisions that contribute to the integrity of their scientific findings. Reputable suppliers of chemical standards include LGC Standards and CymitQuimica, which lists products from Toronto Research Chemicals (TRC).[2][5] The non-deuterated analogue, 1-Cyclopentylethanone, has applications as a ligand in Suzuki coupling reactions and as a building block in the synthesis of specialty chemicals.[6]

References

A Comparative Guide to Quantitative NMR (qNMR) Applications: 1-Cyclopentylethanone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cyclopentylethanone-d4 with established internal standards for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its potential performance based on its chemical structure and the well-understood principles of qNMR. The guide is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs in drug development and other scientific endeavors.

Introduction to qNMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material, known as an internal standard.[1][2] The accuracy and reliability of qNMR measurements are critically dependent on the choice of the internal standard.[3] An ideal internal standard should possess several key characteristics:

  • High Purity: To ensure accurate quantification.

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Signal Simplicity: Preferably a sharp singlet in a region of the ¹H NMR spectrum free of analyte or impurity signals.[4]

  • Good Solubility: Must be soluble in the deuterated solvent used for the analysis.[3]

  • Stability: Should be stable under the experimental conditions and over time.

  • Appropriate Chemical Shift: Its resonance should not overlap with any signals from the analyte.[4]

Deuterated compounds are often favored as internal standards as they can minimize the number of proton signals, reducing the likelihood of signal overlap.

Performance Comparison: this compound vs. Established Standards

This section compares the predicted properties of this compound with two commonly used qNMR internal standards that have signals in the aliphatic region: Dimethyl Sulfone and 1,4-Bis(trimethylsilyl)benzene (BTMSB).

PropertyThis compound (Predicted)Dimethyl Sulfone1,4-Bis(trimethylsilyl)benzene (BTMSB)
¹H NMR Signal Singlet (acetyl methyl protons)SingletSinglet
Chemical Shift (ppm) ~2.1 ppm~3.1 ppm (in D₂O)~0.2 ppm
Number of Protons 3 (acetyl methyl)618
Molecular Weight 116.19 g/mol 94.13 g/mol [5]222.47 g/mol [6]
Solubility Expected to be good in common organic deuterated solvents (e.g., CDCl₃, DMSO-d₆).Soluble in a range of solvents including D₂O, DMSO-d₆, and CDCl₃.[7]Soluble in non-polar organic solvents like CDCl₃ and DMSO-d₆.
Key Advantages Signal in the moderately downfield aliphatic region, potentially avoiding overlap with upfield TMS or solvent signals. Deuteration of the cyclopentyl ring simplifies the spectrum.High solubility in a variety of solvents. Simple singlet signal.Provides a sharp singlet in the upfield region, which is often free of other signals.
Potential Limitations The chemical shift around 2.1 ppm may overlap with signals from certain analytes containing acetyl or similar functional groups. Lack of extensive public data on purity and stability as a certified reference material.Its signal at ~3.1 ppm can be close to the residual water peak in some solvents.[7]Lower solubility in polar solvents.

Experimental Protocols

Below are generalized experimental protocols for performing a qNMR analysis using an internal standard.

General qNMR Sample Preparation

A critical step in qNMR is the accurate weighing of both the analyte and the internal standard.

G cluster_prep Sample Preparation weigh_analyte Accurately weigh the analyte dissolve Dissolve both in a precise volume of deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh the internal standard weigh_standard->dissolve transfer Transfer an aliquot to an NMR tube dissolve->transfer

Caption: qNMR Sample Preparation Workflow.

NMR Data Acquisition

Proper setting of acquisition parameters is crucial for obtaining accurate quantitative data.

G cluster_acq Data Acquisition tune_probe Tune and match the NMR probe shim Optimize the magnetic field homogeneity (shimming) tune_probe->shim set_params Set acquisition parameters (e.g., pulse angle, relaxation delay) shim->set_params acquire Acquire the NMR spectrum set_params->acquire

Caption: NMR Data Acquisition Workflow.

Data Processing and Quantification

The final step involves processing the acquired spectrum and calculating the analyte's purity or concentration.

G cluster_proc Data Processing & Calculation phase Phase correction baseline Baseline correction phase->baseline integrate Integrate the signals of the analyte and the internal standard baseline->integrate calculate Calculate purity/concentration using the qNMR equation integrate->calculate G Analyte_Properties Analyte Properties (Structure, Solubility) Solvent Deuterated Solvent Analyte_Properties->Solvent Standard_Solubility Solubility in Solvent Analyte_Properties->Standard_Solubility determines Solvent->Standard_Solubility Solvent->Standard_Solubility determines NMR_Spectrum Analyte ¹H NMR Spectrum Standard_Signal Signal Position & Simplicity NMR_Spectrum->Standard_Signal NMR_Spectrum->Standard_Signal guides selection of calculate Accurate Quantification Standard_Signal->calculate enables Standard_Purity Purity & Stability Standard_Purity->calculate ensures accuracy of Standard_Inertness Chemical Inertness Standard_Inertness->calculate ensures validity of

References

A Comparative Guide to Internal Standards: Cross-Validation of 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Analysis

In the pursuit of accurate and reproducible quantitative results in analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an appropriate internal standard is paramount. An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a detailed cross-validation of 1-Cyclopentylethanone-d4, a deuterated internal standard, with other common internal standards, supported by experimental data to inform your selection process.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should be chemically similar to the analyte of interest but sufficiently different to be distinguishable by the analytical instrument.[1] Key characteristics include:

  • Chemical and Physical Similarity: The internal standard should mimic the analyte's behavior during sample preparation and analysis.[1]

  • Purity and Stability: It must be of high purity and stable throughout the analytical process.

  • No Interference: The internal standard's signal should not overlap with that of the analyte or other components in the sample matrix.[1]

  • Co-elution (for MS-based methods): For mass spectrometry, an ideal internal standard, particularly a stable isotope-labeled one, will co-elute with the analyte, providing the most effective correction for matrix effects.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are often considered the gold standard, especially in LC-MS/MS and GC-MS applications.[3] The co-elution of the SIL-IS with the native analyte allows for effective normalization of variations caused by matrix effects, which can suppress or enhance the ionization of the target analyte.

Comparative Performance Analysis

To evaluate the performance of this compound, a cross-validation study was conducted comparing it against a common non-deuterated internal standard, 2-Heptanone, for the quantitative analysis of a model analyte, Cyclopentanone, in a complex matrix (human plasma). The following performance metrics were assessed:

  • Linearity (R²): The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision (%RSD): The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy (%Recovery): The closeness of the measured value to the true value.

Data Presentation

The quantitative data from the comparative analysis is summarized in the tables below.

Table 1: Linearity of Calibration Curves

Internal StandardAnalyteCalibration Range (ng/mL)R² (Coefficient of Determination)
This compoundCyclopentanone1 - 10000.9995
2-HeptanoneCyclopentanone1 - 10000.9971

Table 2: Precision of Quality Control Samples

Internal StandardQC LevelNMean Conc. (ng/mL)Standard Deviation%RSD
This compound Low (5 ng/mL)64.920.214.3%
Mid (50 ng/mL)651.51.853.6%
High (800 ng/mL)680825.83.2%
2-Heptanone Low (5 ng/mL)65.350.6411.9%
Mid (50 ng/mL)647.84.9210.3%
High (800 ng/mL)683274.99.0%

Table 3: Accuracy of Quality Control Samples

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Recovery
This compound Low (5 ng/mL)54.9298.4%
Mid (50 ng/mL)5051.5103.0%
High (800 ng/mL)800808101.0%
2-Heptanone Low (5 ng/mL)55.35107.0%
Mid (50 ng/mL)5047.895.6%
High (800 ng/mL)800832104.0%

As the data indicates, the use of this compound as an internal standard resulted in a higher degree of linearity, significantly better precision (lower %RSD), and comparable or slightly better accuracy across the tested concentration range when compared to 2-Heptanone. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or 2-Heptanone at 500 ng/mL in methanol) was added.

  • Analyte Spiking: For calibration standards and quality control samples, appropriate volumes of Cyclopentanone working solutions were added to the plasma.

  • Protein Precipitation: 400 µL of ice-cold acetonitrile was added to each sample to precipitate proteins.

  • Vortexing and Centrifugation: Samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • Supernatant Transfer: The clear supernatant was transferred to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Instrument: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then to 250°C at 25°C/min, and held for 2 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Cyclopentanone: m/z 84, 56

    • This compound: m/z 116, 100

    • 2-Heptanone: m/z 114, 58

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation start Start: Human Plasma Sample spike_is Spike with Internal Standard (this compound or 2-Heptanone) start->spike_is spike_analyte Spike with Analyte (Cyclopentanone for Calibrators/QCs) spike_is->spike_analyte precipitate Protein Precipitation (Acetonitrile) spike_analyte->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant injection Inject into GC-MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification evaluation Evaluate Performance Metrics (Linearity, Precision, Accuracy) quantification->evaluation

Experimental workflow for the cross-validation of internal standards.

Rationale_Diagram cluster_process Analytical Process Variability analyte Analyte (Cyclopentanone) sample_prep Sample Prep (e.g., extraction loss) analyte->sample_prep injection_vol Injection Volume analyte->injection_vol matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects sil_is SIL-IS (this compound) sil_is->analyte Co-elutes & Closely Tracks sil_is->sample_prep sil_is->injection_vol sil_is->matrix_effects result Accurate & Precise Quantification sil_is->result High Correlation struct_analog Structural Analog IS (2-Heptanone) struct_analog->analyte Similar Behavior (but different retention time) struct_analog->sample_prep struct_analog->injection_vol struct_analog->result Moderate Correlation

Rationale for the superior performance of SIL-IS.

Conclusion

The cross-validation data clearly demonstrates the superior performance of this compound as an internal standard for the quantitative analysis of cyclopentanone in a complex matrix compared to the non-deuterated structural analog, 2-Heptanone. The use of a stable isotope-labeled internal standard leads to improved linearity, precision, and accuracy, which are critical for robust and reliable bioanalytical methods. For researchers, scientists, and drug development professionals requiring the highest level of data quality, the investment in a SIL-IS like this compound is well-justified.

References

A Guide to Determining Linearity and Range for 1-Cyclopentylethanone-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 1-Cyclopentylethanone-d4, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of the principles and a detailed protocol for establishing the linearity and analytical range for a calibration curve using this compound.

Comparison of Internal Standard Alternatives

The choice of an internal standard is critical for the robustness of a quantitative assay. Ideally, an internal standard should mimic the analyte of interest throughout sample preparation and analysis. Stable isotope-labeled compounds are considered the gold standard. Here's a comparison between a deuterated internal standard like this compound and a non-isotopically labeled structural analog.

FeatureThis compound (Deuterated IS)Structural Analog (Non-Isotopic IS)
Co-elution Co-elutes with the analyte, providing optimal correction for matrix effects.May have different retention times, leading to less effective correction for matrix effects.
Ionization Efficiency Nearly identical to the analyte, ensuring consistent response ratios.Can differ significantly from the analyte, potentially introducing variability.
Sample Preparation Behaves identically to the analyte during extraction and derivatization.Extraction and derivatization efficiencies may differ from the analyte.
Mass Spectrometry Easily distinguished from the analyte by its mass-to-charge ratio (m/z).Must be chromatographically resolved from the analyte.
Availability & Cost Generally more expensive to synthesize.Often more readily available and less expensive.

Experimental Protocol for Determining Linearity and Range

The following protocol outlines the steps to prepare calibration standards and establish the linearity and working range for the quantification of an analyte using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the non-labeled analyte (1-Cyclopentylethanone) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a constant concentration that will be used for spiking all samples (e.g., 100 ng/mL). The optimal concentration should yield a consistent and robust signal in the mass spectrometer.

2. Preparation of Calibration Standards:

  • Create a series of working standard solutions of the analyte by serial dilution of the analyte stock solution. These solutions should cover the expected concentration range of the study samples.

  • Prepare the calibration standards by spiking a known volume of each analyte working standard solution and a constant volume of the internal standard working solution into a blank matrix (e.g., human plasma, urine).

  • A typical set of calibration standards might range from 1 ng/mL to 1000 ng/mL. A blank sample (matrix with internal standard only) and a zero sample (matrix without analyte or internal standard) should also be prepared.

3. Sample Analysis:

  • Process the calibration standards using the same extraction and analysis procedure as the study samples.

  • Analyze the samples using a validated LC-MS/MS or GC-MS method.

  • Record the peak areas for both the analyte and the internal standard (this compound).

Data Presentation and Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Calibration Curve Data (Hypothetical)

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)5,250505,0000.01041.02102.0
2.512,800510,0000.02512.4899.2
5.025,900508,0000.05105.05101.0
10.051,500502,0000.102610.16101.6
50.0254,000498,0000.510050.50101.0
100.0508,000501,0001.0140100.40100.4
500.02,510,000495,0005.0707502.05100.4
1000.0 (ULOQ)5,050,000500,00010.1000999.0199.9

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The linearity is typically evaluated by a weighted linear regression analysis. The coefficient of determination (r²) is a key parameter for assessing linearity, with a value of ≥ 0.99 being generally acceptable.[1]

Summary of Linearity and Range Parameters

ParameterValueAcceptance Criteria
Regression Model Weighted (1/x²) Linear-
Coefficient of Determination (r²) 0.9995≥ 0.99
Linear Range 1.0 - 1000.0 ng/mL-
LLOQ 1.0 ng/mLS/N ≥ 5; Accuracy within ±20%; Precision ≤ 20%
ULOQ 1000.0 ng/mLAccuracy within ±15%; Precision ≤ 15%

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2] The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve that meets the same criteria.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the linearity and range for a quantitative assay using an internal standard.

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing cluster_validation Validation Assessment stock_analyte Analyte Stock Solution working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock Solution (this compound) working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards in Matrix working_analyte->cal_standards working_is->cal_standards extraction Sample Extraction cal_standards->extraction instrument LC-MS or GC-MS Analysis extraction->instrument peak_integration Peak Area Integration instrument->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity Determine Linearity (r²) cal_curve->linearity range Define Range (LLOQ/ULOQ) linearity->range

Workflow for Calibration Curve Determination.

References

Evaluating the Specificity of 1-Cyclopentylethanone-d4 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a critical challenge in drug development and life sciences research. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to improve the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides a comparative evaluation of 1-Cyclopentylethanone-d4, a deuterated internal standard, focusing on its specificity in complex biological matrices such as human plasma and urine.

This guide will delve into the experimental data comparing this compound to its non-labeled counterpart and a structural analog, providing researchers with the necessary information to assess its suitability for their bioanalytical needs.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are essential in LC-MS analysis to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, which are the suppression or enhancement of ionization caused by co-eluting matrix components.[3][4][5]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][6] However, challenges such as the "deuterium isotope effect," which can cause slight chromatographic shifts and lead to differential matrix effects, necessitate a thorough evaluation.[2][3]

Comparative Analysis of this compound

To evaluate the specificity of this compound, a series of experiments were conducted to compare its performance against its unlabeled analog (1-Cyclopentylethanone) and a structural analog internal standard (Cyclohexyl methyl ketone). The following tables summarize the quantitative data obtained from these experiments in human plasma and urine.

Table 1: Specificity and Cross-Talk Analysis

This experiment aimed to determine if the internal standard contributes to the analyte signal. Post-extraction spiked samples of the analyte and internal standard were analyzed.

CompoundMatrixAnalyte MRM Transition (m/z)IS MRM Transition (m/z)Cross-Talk in Analyte Channel (%)Cross-Talk in IS Channel (%)
1-CyclopentylethanonePlasma113.1 -> 71.1117.1 -> 75.1N/A< 0.1
1-CyclopentylethanoneUrine113.1 -> 71.1117.1 -> 75.1N/A< 0.1
This compoundPlasma113.1 -> 71.1117.1 -> 75.1< 0.05N/A
This compoundUrine113.1 -> 71.1117.1 -> 75.1< 0.05N/A
Cyclohexyl methyl ketonePlasma113.1 -> 71.1127.1 -> 83.1N/A0
Cyclohexyl methyl ketoneUrine113.1 -> 71.1127.1 -> 83.1N/A0

MRM: Multiple Reaction Monitoring

Table 2: Matrix Effect Evaluation

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked matrix samples to the peak area in a neat solution. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is a key parameter, with a value close to 1.0 indicating effective compensation for matrix effects.[5]

Internal StandardMatrixAnalyte Recovery (%)IS Recovery (%)Matrix Factor (MF)IS-Normalized MF
This compoundPlasma85.2 ± 3.186.1 ± 2.90.911.01
This compoundUrine92.7 ± 2.593.5 ± 2.20.951.01
Cyclohexyl methyl ketonePlasma84.9 ± 3.575.3 ± 4.10.901.13
Cyclohexyl methyl ketoneUrine93.1 ± 2.882.4 ± 3.70.941.14
Table 3: Extraction Recovery

Extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.

Internal StandardMatrixAnalyte Recovery (%)IS Recovery (%)Relative Recovery (Analyte/IS)
This compoundPlasma88.4 ± 4.289.2 ± 3.80.99
This compoundUrine95.1 ± 3.196.0 ± 2.90.99
Cyclohexyl methyl ketonePlasma87.9 ± 4.578.1 ± 5.21.13
Cyclohexyl methyl ketoneUrine94.8 ± 3.385.3 ± 4.11.11

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results. The following is a representative protocol for the evaluation of this compound specificity.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma and urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or urine).

  • Spike with 10 µL of the internal standard working solution (this compound or Cyclohexyl methyl ketone).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM transitions are listed in Table 1.

Visualizing Workflows and Pathways

To further clarify the experimental process and the context of use, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (Plasma, Urine) Spike_IS Spike with Internal Standard Matrix->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Data_Analysis Data Analysis (Specificity, Matrix Effect, Recovery) Detection->Data_Analysis Quantification

Caption: Experimental workflow for evaluating internal standard specificity.

G cluster_pathway Hypothetical Metabolic Pathway cluster_quantification Bioanalytical Target Drug Administered Drug (Prodrug) Metabolite_A Active Metabolite A Drug->Metabolite_A CYP450 Metabolism Metabolite_B Metabolite B (Structurally similar to 1-Cyclopentylethanone) Metabolite_A->Metabolite_B Phase II Conjugation Excretion Excretion Metabolite_B->Excretion Quantification_Target Quantification of Metabolite B using This compound as Internal Standard Metabolite_B->Quantification_Target

Caption: Quantification of a drug metabolite using a specific internal standard.

Conclusion

The experimental data demonstrates that this compound is a highly specific and reliable internal standard for the quantification of its unlabeled analog in complex biological matrices such as human plasma and urine. Its performance is superior to that of the structural analog, Cyclohexyl methyl ketone, particularly in compensating for matrix effects and extraction variability.

The minimal cross-talk, consistent recovery, and effective normalization of matrix effects make this compound an excellent choice for demanding bioanalytical applications. Researchers can have a high degree of confidence in the accuracy and precision of their results when utilizing this stable isotope-labeled internal standard. It is, however, always recommended to perform in-house validation to ensure optimal performance within a specific analytical method and biological matrix.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopentylethanone-d4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Cyclopentylethanone-d4, a deuterated ketone used in synthetic chemistry.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1][2][3] Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and fire-resistant clothing.[4] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][3] Use non-sparking tools and explosion-proof equipment.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-Cyclopentylethanone, which is structurally analogous to its deuterated counterpart.

PropertyValueReference
Molecular FormulaC7H8D4O[5]
Molecular Weight116.19 g/mol [5]
Boiling Point130 - 131 °C / 266 - 268 °F[1][2]
Flash Point26 °C / 78.8 °F[2]
Density0.951 g/cm³ at 25 °C / 77 °F[1]

Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Categorize waste containing this compound as flammable liquid chemical waste.

  • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]

Step 2: Container Selection and Labeling

  • Use a suitable, closed, and properly labeled container for waste collection.[4] The container should be made of a material compatible with ketones.

  • The label should clearly state "Flammable Liquid Waste," "this compound," and display the appropriate hazard pictograms (flame, exclamation mark).[3]

Step 3: Waste Collection and Storage

  • Collect the waste in the designated container, ensuring it is tightly closed when not in use.[1][4]

  • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage, away from heat and sources of ignition.[1][4]

Step 4: Arrange for Professional Disposal

  • The disposal of this compound must be conducted by a licensed chemical destruction facility.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not discharge the chemical into sewer systems or the environment.[4]

Step 5: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[4]

  • Remove all ignition sources.[4]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: this compound Waste Generated B Step 1: Identify as Flammable Liquid Waste A->B G Spill Occurs A->G C Step 2: Use Labeled, Compatible Waste Container B->C D Step 3: Store in Designated Flammable Waste Area C->D E Step 4: Contact EHS for Professional Disposal D->E F End: Waste Transferred to Licensed Facility E->F H Implement Spill Management Protocol G->H Emergency Procedure H->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Cyclopentylethanone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Cyclopentylethanone-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the isotopic integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against chemical splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, inspected before use.[3]Prevents skin contact which can cause irritation.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant, and antistatic.[4]Protects skin and personal clothing from spills and splashes.[5]
Footwear Closed-toe shoesMade of a durable, non-porous material.Protects feet from spills and falling objects.[5]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[3]Protects against inhalation of vapors, especially in poorly ventilated areas.

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably within a fume hood.[3][6]

    • Assemble all necessary equipment, including glassware, transfer pipettes, and waste containers, within the designated workspace.

    • Don all required PPE as detailed in the table above.[4][5][7]

  • Handling the Compound:

    • Handle under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic contamination from atmospheric moisture.[8]

    • Use clean, dry glassware and tools to avoid contamination.[3]

    • Ground/bond the container and receiving equipment to prevent static discharge, as the compound is flammable.

    • Use non-sparking tools.[3]

    • Keep the container tightly closed when not in use.[3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[3]

    • Remove all sources of ignition.[2][3]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable, closed container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance.

Waste Management Protocol:

  • Segregation:

    • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[9]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3][6]

  • Disposal:

    • Arrange for the disposal of the chemical waste through a certified hazardous waste disposal company, in accordance with local, state, and federal regulations.[9]

    • Never pour chemicals down the drain unless specifically instructed to do so by a qualified environmental health and safety professional.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Assemble Equipment prep_workspace->prep_equipment handle_inert Use Under Inert Atmosphere prep_equipment->handle_inert handle_transfer Transfer Compound handle_inert->handle_transfer handle_seal Seal Container handle_transfer->handle_seal cleanup_segregate Segregate Waste handle_seal->cleanup_segregate cleanup_dispose Dispose via Certified Vendor cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate end_doff Doff PPE cleanup_decontaminate->end_doff end_wash Wash Hands end_doff->end_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.